trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
Description
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Properties
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJSXIADUYWAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to trans-N1,N1-Dimethylcyclohexane-1,4-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core chemical properties of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available sources, including data for structurally related analogs, to offer a comprehensive profile. This guide covers chemical structure, physical and chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug development, particularly as a building block for protein degraders. Safety and handling information is also included.
Chemical Identity and Structure
This compound is a diamine derivative with a cyclohexane backbone. The "trans" configuration indicates that the two amino groups are on opposite sides of the cyclohexane ring. One of the amino groups is substituted with two methyl groups. The compound is supplied as a hydrochloride salt, which typically improves its stability and solubility in aqueous media.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine;hydrochloride |
| CAS Number | 1388893-25-1 |
| Molecular Formula | C₈H₁₉ClN₂ |
| Molecular Weight | 178.70 g/mol [1] |
| Canonical SMILES | CN(C)C1CCC(CC1)N.Cl |
| InChI | InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8-;/m1/s1 |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source/Comment |
| Physical State | Solid | Supplier Information |
| Melting Point | Data not available | |
| Boiling Point | Data not available | For the free base of the 1,2-isomer: 78-80 °C / 18 mmHg[2] |
| Solubility | Likely soluble in water. Solubility in organic solvents is not reported. | Amine hydrochlorides are generally water-soluble[3]. |
| pKa | Data not available | |
| Storage | Room temperature, under inert atmosphere.[4] | Supplier recommendation |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the known synthesis of the parent compound, trans-cyclohexane-1,4-diamine, followed by a selective N-methylation reaction.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from trans-1,4-diaminocyclohexane:
-
Selective Monoprotection: One of the amino groups of trans-1,4-diaminocyclohexane is protected with a suitable protecting group (e.g., Boc anhydride) to prevent over-methylation.
-
Reductive Amination: The free amino group of the protected intermediate is then dimethylated using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) via reductive amination.
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which simultaneously forms the hydrochloride salt.
Caption: Proposed synthesis of the target compound.
Illustrative Experimental Protocol
This protocol is a hypothetical procedure based on standard organic chemistry transformations.
Step 1: Synthesis of tert-butyl (trans-4-aminocyclohexyl)carbamate
-
Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc anhydride) (0.9 equivalents) dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-Boc protected diamine.
Step 2: Synthesis of tert-butyl (trans-4-(dimethylamino)cyclohexyl)carbamate
-
Dissolve the mono-Boc protected diamine (1 equivalent) in 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (37 wt. %, 2.5 equivalents).
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude N,N-dimethylated product.
Step 3: Synthesis of this compound
-
Dissolve the crude N,N-dimethylated product from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) dropwise until the solution becomes acidic.
-
Stir the mixture at room temperature for 2-4 hours to ensure complete deprotection and salt formation.
-
The hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum.
Purification
Purification of the final hydrochloride salt can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[5] The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this compound is not available, this section provides predicted data based on the analysis of similar structures.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet corresponding to the six protons of the two N-methyl groups.- Multiplets for the methine protons on the cyclohexane ring at the C1 and C4 positions.- A broad signal for the primary amine protons (-NH₂), which may exchange with D₂O.- Complex multiplets for the methylene protons of the cyclohexane ring. |
| ¹³C NMR | - A signal for the N-methyl carbons.- Signals for the two distinct methine carbons of the cyclohexane ring.- Signals for the methylene carbons of the cyclohexane ring. |
| FT-IR (KBr) | - Broad absorption band in the 3200-2800 cm⁻¹ region due to the N-H stretching of the ammonium salt.- C-H stretching vibrations of the methyl and cyclohexyl groups around 2950-2850 cm⁻¹.- N-H bending vibrations around 1600-1500 cm⁻¹.- C-N stretching vibrations around 1250-1020 cm⁻¹. |
| Mass Spec. (ESI+) | The mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₈H₁₉N₂⁺. |
Applications in Drug Development
While specific biological activities for this compound have not been reported, its structural motifs suggest potential applications in medicinal chemistry.
Building Block for PROTACs
Several chemical suppliers list this compound as a "Protein Degrader Building Block".[4] PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The diamine moiety can serve as a linker component or as a scaffold to connect the target-binding ligand and the E3 ligase-binding ligand.
Caption: Role as a PROTAC building block.
Scaffold for Biologically Active Molecules
The 1,4-diaminocyclohexane scaffold is a common feature in various biologically active compounds. The presence of both a primary and a tertiary amine provides opportunities for differential functionalization to explore structure-activity relationships in drug discovery programs.
Safety and Handling
Based on the safety data sheets of closely related compounds, this compound should be handled with care.
Table 4: Hazard Information
| Hazard | Description |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a chemical building block with potential applications in drug discovery, particularly in the synthesis of PROTACs. While there is a notable lack of publicly available experimental data for its specific physicochemical and spectroscopic properties, this guide provides a comprehensive overview based on information from related compounds and theoretical predictions. The proposed synthetic pathway and experimental protocol offer a starting point for its laboratory preparation. As with any chemical, appropriate safety precautions should be taken during handling and use. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry.
References
- 1. This compound | C8H19ClN2 | CID 66750113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Profile of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a diamine derivative of cyclohexane. The primary focus of this document is to present its fundamental chemical and physical properties. While extensive biological data, detailed experimental protocols, and established signaling pathways for this specific compound are not widely available in the public domain, this guide serves as a foundational resource for researchers interested in its potential applications.
The Chemical Abstracts Service (CAS) has assigned the number 1388893-25-1 to this compound.[1][2][3][4] This unique identifier is crucial for accurate identification and sourcing of the compound.
Chemical and Physical Data
The following table summarizes the key quantitative data available for this compound. This information is essential for laboratory handling, experimental design, and theoretical modeling.
| Property | Value | Source |
| CAS Number | 1388893-25-1 | [1][2][3][4] |
| Molecular Formula | C8H19ClN2 | [1][2][3] |
| Molecular Weight | 178.70 g/mol | [2][3] |
| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride | [1] |
| Purity | Typically ≥95% | [1][2][5] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
Synthesis and Chemical Structure
The synthesis of the parent compound, trans-cyclohexane-1,4-diamine, can be achieved through various methods, including the reaction of cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with a metal hydroxide.[6] Another route involves the conversion of a pure precursor of the trans-isomer into trans-1,4-diaminocyclohexane.[6] The hydrochloride salt is subsequently formed by reacting the diamine with hydrochloric acid.
Below is a logical workflow representing the general synthesis process for related diamines, which can be conceptually applied to the target compound.
Caption: Generalized synthetic workflow for diamine hydrochlorides.
Applications and Future Directions
While specific applications in drug development for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Diamine scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of ligands for various receptors and enzymes. For instance, related N,N'-dimethyl-cyclohexane-1,2-diamine derivatives are utilized as ligands in copper-catalyzed C-N coupling reactions, which are fundamental in the synthesis of N-aryl amines and other important pharmaceutical intermediates.[7]
The "trans" stereochemistry of the cyclohexane ring provides a rigid and well-defined three-dimensional structure, which can be advantageous in designing molecules with specific binding properties. The dimethylamino group can influence the compound's basicity, solubility, and pharmacokinetic properties.
Experimental Protocols
Safety Information
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with a well-defined structure and CAS number. While its primary role appears to be that of a synthetic building block, the structural features it possesses are relevant to medicinal chemistry and drug design. Further research is required to elucidate any specific biological activities and to develop detailed experimental protocols for its application. This guide provides the foundational information necessary for scientists and researchers to begin exploring the potential of this compound in their work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C8H19ClN2 | CID 66750113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1388893-25-1|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 5. calpaclab.com [calpaclab.com]
- 6. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 7. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
In-Depth Technical Guide: Molecular Weight of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
This technical guide provides a detailed overview of the molecular weight of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a compound relevant to researchers, scientists, and professionals in the field of drug development.
Chemical Identity
| Descriptor | Information |
| Compound Name | This compound |
| Molecular Formula | C8H19ClN2[1][2][3][4] |
| CAS Number | 1388893-25-1[1][2] |
Molecular Weight
The molecular weight of this compound is a fundamental physical property. The accepted molecular weight is approximately 178.7 g/mol [1][3].
Calculation of Molecular Weight
The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula (C8H19ClN2). The calculation is detailed below:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 178.707 |
Note: Atomic weights are based on standard IUPAC values and may have slight variations depending on the source.
Experimental Workflow for Molecular Weight Determination
The determination of a compound's molecular weight is a foundational step in chemical analysis. The logical workflow for this process is illustrated below.
Caption: Workflow for Molecular Weight Determination.
References
Synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a valuable building block in pharmaceutical and materials science. The described multi-step synthesis is based on established chemical transformations and provides detailed experimental protocols for each stage.
Introduction
trans-N1,N1-Dimethylcyclohexane-1,4-diamine and its salts are important diamine scaffolds. The cyclohexane ring provides conformational rigidity, while the amino groups offer sites for further functionalization. The trans stereochemistry is often crucial for specific binding interactions in biologically active molecules. This guide outlines a five-step synthesis beginning with the commercially available trans-4-aminocyclohexanol hydrochloride. The route involves protection of the primary amine, oxidation of the alcohol, introduction of a second amino group via reductive amination, selective dimethylation, and final deprotection and salt formation.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through the following sequence of reactions:
Caption: Overall five-step synthesis pathway.
Experimental Protocols and Data
Step 1: Boc Protection of trans-4-Aminocyclohexanol
This step protects the primary amino group of the starting material to prevent side reactions in subsequent steps.
Experimental Protocol:
-
To a stirred suspension of trans-4-aminocyclohexanol hydrochloride (1 equivalent) in dichloromethane (DCM), add poly-guanidine (2 equivalents by weight) or triethylamine (2.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in DCM to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove any solids and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography.
| Parameter | Value | Reference |
| Yield | 86-93% | CN103694142A |
| Solvent | Dichloromethane | CN103694142A |
| Base | Poly-guanidine or Triethylamine | CN103694142A |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | CN103694142A |
| Temperature | Room Temperature | CN103694142A |
| Time | 12-24 hours | CN103694142A |
Step 2: Oxidation of N-Boc-trans-4-aminocyclohexanol
The hydroxyl group of the protected amino alcohol is oxidized to a ketone.
Experimental Protocol:
-
Dissolve N-Boc-trans-4-aminocyclohexanol (1 equivalent) in an appropriate solvent such as dichloromethane.
-
Prepare a solution of sodium hypochlorite or sodium chlorite.
-
Slowly add the oxidizing agent solution to the solution of the alcohol, maintaining the temperature with an ice bath if necessary.
-
Acidify the mixture with an acid such as acetic acid.
-
Stir the reaction vigorously for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanone.
| Parameter | Value | Reference |
| Yield | 93-96% | CN103694142A |
| Solvent | Dichloromethane | CN103694142A |
| Oxidizing Agent | Sodium hypochlorite or Sodium chlorite | CN103694142A |
| Temperature | Room Temperature | CN103694142A |
| Time | 1-2 hours | CN103694142A |
Step 3: Reductive Amination of N-Boc-4-aminocyclohexanone
A second amino group is introduced in the trans position through reductive amination.
Experimental Protocol:
-
Dissolve N-Boc-4-aminocyclohexanone (1 equivalent) in an anhydrous solvent like methanol or dichloromethane.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents), in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude product, which can be purified by column chromatography to isolate the trans isomer.
| Parameter | Value | Reference |
| Yield | Moderate to good (isomer mixture) | General reductive amination protocols |
| Solvent | Methanol or Dichloromethane | General reductive amination protocols |
| Ammonia Source | Ammonium acetate or NH₃ in MeOH | General reductive amination protocols |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | General reductive amination protocols |
| Temperature | Room Temperature | General reductive amination protocols |
| Time | 12-24 hours | General reductive amination protocols |
Step 4: Eschweiler-Clarke N,N-Dimethylation
The newly introduced primary amino group is selectively dimethylated.
Experimental Protocol:
-
To a solution of trans-N-Boc-1,4-diaminocyclohexane (1 equivalent) in formic acid (excess), add aqueous formaldehyde (at least 2.2 equivalents).
-
Heat the reaction mixture to reflux (around 100 °C) for several hours (e.g., 4-8 hours).
-
Cool the reaction mixture and make it basic by the careful addition of a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the N,N-dimethylated product.
| Parameter | Value | Reference |
| Yield | 84-100% | Review of Modern Eschweiler–Clarke Methylation Reaction[1] |
| Reagents | Formic acid, Formaldehyde | Review of Modern Eschweiler–Clarke Methylation Reaction[1] |
| Temperature | Reflux (approx. 100 °C) | Eschweiler–Clarke reaction - Wikipedia[2] |
| Time | 4-8 hours | General Eschweiler-Clarke protocols |
Step 5: Deprotection and Hydrochloride Salt Formation
The Boc protecting group is removed, and the final hydrochloride salt is formed.
Experimental Protocol:
-
Dissolve the Boc-protected diamine from the previous step in a suitable solvent like diethyl ether or methanol.
-
Bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
| Parameter | Value | Reference |
| Yield | High (typically >90%) | General salt formation protocols[3][4][5] |
| Solvent | Diethyl ether or Methanol | Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane[3] |
| Reagent | Anhydrous HCl (gas or solution) | HCl solution in Diethyl-Ether - Sciencemadness Discussion Board[4] |
| Temperature | 0 °C to Room Temperature | General salt formation protocols |
Workflow and Signaling Pathway Diagrams
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - HCl solution in Diethyl-Ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been publicly reported. This guide, therefore, provides detailed experimental protocols that can be employed to determine its solubility in various aqueous and organic solvents. Furthermore, a hypothetical signaling pathway involving similar chemical structures is presented, alongside a generalized experimental workflow for solubility determination, to fulfill the informational requirements of researchers in the field.
Introduction
This compound is a diamine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as it directly influences bioavailability, formulation, and in vitro assay design. This document serves as a practical guide for researchers seeking to characterize the solubility of this compound.
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not available in the public domain. To facilitate future research, the following tables are presented as templates for recording experimentally determined solubility values.
Table 1: Aqueous Solubility of this compound
| Solvent System (Aqueous) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Deionized Water | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | e.g., Shake-Flask |
| 0.1 N HCl | 25 | Data not available | Data not available | e.g., Shake-Flask |
| 0.1 N NaOH | 25 | Data not available | Data not available | e.g., Shake-Flask |
Table 2: Organic Solvent Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Dichloromethane (DCM) | 25 | Data not available | Data not available | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a chemical compound such as this compound.
Thermodynamic Solubility Determination via Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.[1]
Objective: To determine the equilibrium solubility of the test compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., deionized water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Kinetic Solubility Determination via Nephelometry
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][3]
Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well microplates
-
Liquid handling system or multichannel pipettes
-
Plate reader with nephelometry capabilities
Procedure:
-
Prepare a serial dilution of the compound's DMSO stock solution in a microplate.
-
In a separate microplate, add the aqueous buffer to each well.
-
Transfer a small, fixed volume of each concentration from the DMSO plate to the corresponding wells of the aqueous buffer plate. This will initiate precipitation for concentrations above the kinetic solubility limit.
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[3]
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Hypothetical Signaling Pathway
While no specific signaling pathway for this compound has been elucidated, structurally similar cyclohexane-1,4-diamines have been investigated as allosteric inhibitors of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) signalosome, which is crucial for NF-κB activation in lymphocytes.[4][5][6] The following diagram illustrates a hypothetical mechanism where a diamine compound could interfere with this pathway.
Caption: Hypothetical MALT1 signaling pathway inhibition.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for determining the solubility of a new chemical entity.
Caption: Workflow for solubility determination.
Conclusion
While direct solubility data for this compound remains to be determined, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable a thorough characterization of the compound's physicochemical properties. The provided visualizations offer a potential biological context and a clear procedural roadmap for these experimental endeavors. It is anticipated that the application of these methods will lead to the generation of the much-needed solubility data for this compound, thereby facilitating its future evaluation in drug discovery and development.
References
Technical Guide: Nuclear Magnetic Resonance (NMR) Analysis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the analytical characterization of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines the predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and the logical workflow for structural elucidation.
Predicted NMR Spectral Data
The chemical structure of this compound dictates a specific pattern of signals in its 1H and 13C NMR spectra. The trans configuration of the diamine on the cyclohexane ring leads to a predictable set of chemical shifts and coupling constants for the cyclohexane protons. The presence of both a primary and a tertiary amine, which will be protonated in the hydrochloride salt form, further influences the spectral features.
Protonation of the tertiary nitrogen atom is known to cause a downfield shift of the hydrogen atoms on the adjacent carbon atoms in the 1H NMR spectrum.[1] The exact chemical shifts are dependent on the solvent used for the analysis.
Table 1: Predicted 1H NMR Data
| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Cyclohexane Ring Protons (CH) | 1.2 - 2.2 | Multiplet | 8H |
| N(CH3)2 | ~2.8 | Singlet | 6H |
| -NH3+ | Broad singlet | 3H | |
| CH -N(CH3)2 | ~3.0 - 3.4 | Multiplet | 1H |
| CH -NH3+ | ~3.0 - 3.4 | Multiplet | 1H |
Table 2: Predicted 13C NMR Data
| Assignment | Predicted Chemical Shift (δ ppm) |
| Cyclohexane Ring Carbons (CH2) | 25 - 35 |
| C H-N(CH3)2 | ~60 - 65 |
| C H-NH3+ | ~50 - 55 |
| N(C H3)2 | ~40 - 45 |
Note: The predicted chemical shifts are estimates and can vary based on solvent, concentration, and instrument parameters.
Experimental Protocols
A standardized and meticulously followed protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Analyte: this compound of high purity (≥95%).
-
Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals in the 1H NMR spectrum.[2] For hydrochloride salts, which are often highly polar, suitable solvents include Deuterium Oxide (D2O) or Deuterated Dimethyl Sulfoxide (DMSO-d6).[1] The choice of solvent can influence chemical shifts.
-
Concentration:
-
Procedure:
-
Accurately weigh the desired amount of the hydrochloride salt.
-
Dissolve the sample in the chosen deuterated solvent within a clean, dry vial. Gentle vortexing can aid dissolution.
-
To ensure spectral accuracy, it is critical to remove any solid particles, as they can distort the magnetic field homogeneity and lead to broad spectral lines.[3] Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube is recommended.[3][4]
-
Transfer the clear solution into a clean, unscratched 5 mm NMR tube to a minimum height of 4 cm (approximately 0.55 mL).[3]
-
2. NMR Data Acquisition
-
Instrumentation: A high-resolution FT-NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Spectroscopy:
-
A standard one-dimensional proton experiment is typically performed.
-
The spectrometer's deuterium lock signal will be used to stabilize the magnetic field.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
13C NMR Spectroscopy:
-
A one-dimensional carbon experiment with proton decoupling is standard.
-
Due to the low natural abundance of 13C, a greater number of scans is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.
-
Logical and Structural Representations
Molecular Structure
The structural formula of the cation of this compound is depicted below. The "trans" designation indicates that the two nitrogen-containing substituents are on opposite sides of the cyclohexane ring.
Figure 1: Molecular graph of the cation.
NMR Analysis Workflow
The process of analyzing a chemical compound by NMR follows a logical sequence from sample preparation to final structural confirmation. This workflow ensures that the data obtained is of high quality and that the interpretation is systematic and accurate.
Figure 2: NMR analysis workflow.
References
The Strategic Integration of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in PROTAC Linker Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. This technical guide provides an in-depth exploration of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a rigid diamine building block, and its application in the synthesis of advanced PROTAC linkers. We will delve into its chemical properties, present detailed, albeit exemplary, experimental protocols for its incorporation into PROTAC scaffolds, and discuss the strategic advantages of utilizing such rigid linkers in the rational design of next-generation protein degraders.
Introduction: The Pivotal Role of the Linker in PROTAC Design
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The linker is not merely a passive spacer but plays a crucial role in dictating the geometry and stability of this ternary complex. Key linker properties that influence PROTAC activity include:
-
Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating productive ternary complex formation without introducing steric hindrance.
-
Flexibility and Rigidity: The conformational freedom of the linker can impact the entropic penalty of ternary complex formation. Rigid linkers, such as those derived from cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.
-
Polarity and Solubility: The linker's chemical composition affects the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.
This compound: A Rigid Linker Building Block
This compound is a bifunctional amine that offers a rigid and defined structural element for PROTAC linker synthesis. The trans configuration of the cyclohexane ring provides a linear and conformationally restricted scaffold, which can be advantageous in optimizing the spatial arrangement of the POI and E3 ligase ligands.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉ClN₂ | PubChem[1] |
| Molecular Weight | 178.70 g/mol | PubChem[1] |
| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine;hydrochloride | Sigma-Aldrich[2] |
| CAS Number | 1388893-25-1 | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich[2] |
Experimental Protocols for PROTAC Linker Synthesis
The incorporation of trans-N1,N1-Dimethylcyclohexane-1,4-diamine into a PROTAC linker typically involves standard amide bond formation reactions. The hydrochloride salt form requires neutralization prior to or in situ during the coupling reaction. Below are detailed, representative protocols for the mono-acylation of the diamine and its subsequent coupling to a second component.
General Considerations for Amide Bond Formation
The primary amine of trans-N1,N1-Dimethylcyclohexane-1,4-diamine is significantly more reactive than the tertiary amine, allowing for selective mono-acylation. Standard peptide coupling reagents are generally effective. However, due to the steric hindrance around the secondary amine in some substrates, more robust coupling agents or elevated temperatures may be necessary for challenging couplings.
Exemplary Protocol 1: Mono-Boc Protection
To enable sequential attachment to the two ends of the PROTAC, it is often desirable to first protect one of the amino groups.
Reaction Scheme:
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA or DIPEA (2.2 eq) and stir at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-Boc protected diamine.
Expected Quantitative Data:
Exemplary Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand
This protocol describes the coupling of the free primary amine of the mono-Boc protected diamine with a carboxylic acid-functionalized POI ligand or E3 ligase ligand.
Reaction Scheme:
Materials:
-
Mono-Boc-protected trans-N1,N1-Dimethylcyclohexane-1,4-diamine
-
Carboxylic acid-functionalized ligand (e.g., for POI or E3 ligase)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous lithium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU or HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the mono-Boc-protected trans-N1,N1-Dimethylcyclohexane-1,4-diamine (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Quantitative Data:
Amide coupling reactions of this type generally provide good to excellent yields, typically in the range of 70-95%, depending on the specific substrates. The final product would be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Strategic Advantages and Applications
The incorporation of a rigid linker element like trans-N1,N1-Dimethylcyclohexane-1,4-diamine can offer several strategic advantages in PROTAC design:
-
Conformational Constraint: The rigid cyclohexane core reduces the number of rotatable bonds in the linker, which can decrease the entropic penalty associated with ternary complex formation and lead to higher binding affinity and cooperativity.
-
Improved Physicochemical Properties: The introduction of a cyclic aliphatic moiety can favorably modulate the lipophilicity and topological polar surface area (TPSA) of the PROTAC, potentially improving cell permeability and metabolic stability compared to more flexible, linear linkers.
-
Vectorial Control: The defined geometry of the trans-cyclohexane ring allows for precise control over the relative orientation of the POI and E3 ligase ligands, which is crucial for achieving a productive ubiquitination event.
While specific examples of PROTACs containing the trans-N1,N1-Dimethylcyclohexane-1,4-diamine linker and their associated biological data are not prominently featured in the reviewed literature, the principles of rigid linker design are well-established. For instance, studies on PROTACs targeting BRD4 and KRAS have demonstrated that the optimization of linker rigidity is a key factor in achieving high degradation potency and selectivity.
Visualizing the PROTAC Synthesis Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms discussed in this guide.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing a mono-protected diamine linker.
Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.
Conclusion
This compound represents a valuable building block for the synthesis of PROTACs with rigid linkers. Its defined stereochemistry and conformational rigidity can be leveraged to optimize the formation of a productive ternary complex, a key determinant of PROTAC efficacy. While direct, published examples of its use are sparse, the fundamental principles of organic synthesis and rational PROTAC design provide a clear roadmap for its successful incorporation into novel protein degraders. The exemplary protocols and strategic considerations outlined in this guide are intended to empower researchers in their efforts to develop the next generation of targeted protein degradation therapeutics. Further exploration of such rigid linkers is anticipated to yield PROTACs with improved potency, selectivity, and drug-like properties.
References
The Role of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Next-Generation Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker's length, rigidity, and chemical composition are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This technical guide focuses on trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride , a commercially available building block positioned for use as a rigid linker in PROTAC design. While specific data on PROTACs incorporating this exact linker is not yet prevalent in peer-reviewed literature, this document will provide a comprehensive overview of its potential applications, a framework for its incorporation into a PROTAC synthesis workflow, and the experimental protocols necessary for the validation of the resulting degraders.
Core Building Block: Physicochemical Properties
The use of a cyclohexane ring as a linker component introduces a degree of rigidity to the PROTAC molecule, which can be advantageous for optimizing the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1388893-25-1 | [Ambeed, Inc., PubChem] |
| Molecular Formula | C8H19ClN2 | [PubChem] |
| Molecular Weight | 178.70 g/mol | [PubChem] |
| Physical Form | Solid | [Ambeed, Inc.] |
| Purity | ≥95% | [Ambeed, Inc.] |
| Storage Temperature | Room temperature, under inert atmosphere | [Ambeed, Inc.] |
| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride | [Ambeed, Inc.] |
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.
Experimental Protocols
Synthesis of a PROTAC using a Diamine Linker
This protocol outlines a general strategy for incorporating a diamine linker, such as this compound, into a PROTAC molecule. This typically involves amide bond formation.
Materials:
-
Ligand for the protein of interest (POI) with a carboxylic acid handle.
-
E3 ligase ligand (e.g., pomalidomide) with a suitable attachment point.
-
This compound.
-
Coupling agents (e.g., HATU, HOBt).
-
Organic base (e.g., DIPEA).
-
Anhydrous DMF.
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents).
Procedure:
-
Mono-Boc Protection: If not already mono-protected, the diamine linker can be reacted with Boc-anhydride to protect one of the amine functionalities. This allows for sequential coupling.
-
First Amide Coupling: The POI ligand with a carboxylic acid is activated with a coupling agent (e.g., HATU) and reacted with the free amine of the mono-Boc protected diamine linker in the presence of an organic base (e.g., DIPEA) in anhydrous DMF. The reaction is monitored by LC-MS.
-
Boc Deprotection: The Boc protecting group is removed from the linker using an acid, such as trifluoroacetic acid (TFA), in dichloromethane (DCM).
-
Second Amide Coupling: The resulting free amine is then coupled to the carboxylic acid of the E3 ligase ligand using a similar amide coupling procedure as in step 2.
-
Purification: The final PROTAC is purified by flash column chromatography or preparative HPLC to yield the desired product.
-
Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of PROTAC-Mediated Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein.
-
The synthesized PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dilution series of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat for the loading control antibody.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the ternary complex in live cells.
Materials:
-
Cell line engineered to express the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
HaloTag® ligand.
-
The synthesized PROTAC.
-
NanoLuc® substrate.
-
Luminometer with appropriate filters.
Procedure:
-
Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.
Data Presentation: Hypothetical Performance of a Cyclohexane-Linked PROTAC
The following table presents hypothetical data for a PROTAC utilizing a trans-1,4-diaminocyclohexane-based linker to illustrate how quantitative data for such a degrader would be presented.
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-A | Flexible PEG4 | 50 | 90 |
| PROTAC-B | Rigid Cyclohexane | 25 | 95 |
| PROTAC-C | Flexible Alkyl C8 | 75 | 85 |
In this hypothetical scenario, the rigid cyclohexane linker in PROTAC-B leads to improved potency (lower DC50) and efficacy (higher Dmax) compared to more flexible linkers. This could be attributed to the pre-organization of the warhead and anchor moieties in a conformation favorable for ternary complex formation.
Logical Workflow for PROTAC Validation
The development of a novel PROTAC involves a logical progression from synthesis to comprehensive biological evaluation.
Conclusion
This compound represents a valuable building block for the synthesis of novel PROTACs. Its rigid cyclohexane core offers a compelling structural motif for constraining the conformational flexibility of the linker, which can lead to more potent and efficient protein degraders. While further research is needed to fully elucidate its potential in specific PROTAC applications, the synthetic and analytical frameworks presented in this guide provide a solid foundation for its incorporation into drug discovery programs. The systematic evaluation of PROTACs containing this and other rigid linkers will undoubtedly contribute to the rational design of the next generation of targeted protein degradation therapeutics.
In-Depth Technical Guide to the Physicochemical Characteristics of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. This document collates available computed data and outlines standardized experimental protocols for the determination of key properties, serving as a valuable resource for its application in research and development.
Core Physicochemical Data
The following tables summarize the key identifiers and physicochemical properties of this compound. It is important to note that a significant portion of the available data is computationally derived, and experimental verification is recommended for critical applications.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride | [1] |
| CAS Number | 1388893-25-1 | [1] |
| Molecular Formula | C₈H₁₉ClN₂ | [2] |
| Molecular Weight | 178.70 g/mol | [2] |
| Canonical SMILES | CN(C)C1CCC(CC1)N.Cl | N/A |
| InChI Key | MIJSXIADUYWAAR-KMMPGQJCSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Data Type | Source |
| Physical Form | Solid | Experimental | [1] |
| Purity | 95% | Experimental | [1] |
| Melting Point | Not available | N/A | N/A |
| Boiling Point | Not available | N/A | N/A |
| pKa (Predicted) | 10.63 ± 0.70 (for the free base) | Computed | [3] |
| Solubility | Not available | N/A | N/A |
| Storage Temperature | Room temperature, under inert atmosphere | Experimental | [1] |
Chemical Structure
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
The diamine trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a valuable building block for the synthesis of PROTAC linkers. Its rigid cyclohexane core provides conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex. The molecule possesses two distinct amine functionalities: a primary amine that serves as a versatile reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, and a tertiary amine that can influence the physicochemical properties, such as solubility and cell permeability, of the final PROTAC molecule.
This document provides a detailed, representative protocol for the incorporation of this compound into a PROTAC targeting Cyclin-Dependent Kinases 12 and 13 (CDK12/13) for degradation via the Cereblon (CRBN) E3 ligase. The methodology is adapted from a published synthesis of a similar PROTAC utilizing trans-1,4-diaminocyclohexane.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of further target protein molecules.
Application of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Targeted Protein Degradation
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule. The choice of linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers to enhance conformational control, improve metabolic stability, and optimize ternary complex formation. The trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a building block for such rigid linkers. The trans-cyclohexane scaffold introduces a defined and rigid geometry into the PROTAC linker, which can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding and enhancing the stability of the ternary complex. The N,N-dimethylation can further influence the linker's properties by increasing its lipophilicity and potentially blocking metabolic N-demethylation, which could improve pharmacokinetic parameters.
This document provides an overview of the application of the trans-1,4-diaminocyclohexane scaffold in PROTAC design, with a focus on the potential utility of this compound. It includes detailed protocols for the synthesis and evaluation of PROTACs incorporating this type of rigid linker.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The mechanism involves the formation of a ternary complex, leading to the targeted degradation of a specific protein.
Advantages of Rigid Cyclohexane-Based Linkers
The incorporation of a trans-1,4-diaminocyclohexane moiety into a PROTAC linker offers several potential advantages:
-
Conformational Rigidity: The cyclohexane ring restricts the flexibility of the linker, which can help to pre-organize the PROTAC into a conformation that is optimal for ternary complex formation. This can reduce the entropic penalty of binding and lead to higher affinity and stability of the ternary complex.
-
Improved Selectivity: The defined spatial orientation imposed by the rigid linker can enhance selectivity for the target protein and reduce off-target effects.
-
Enhanced Physicochemical Properties: The introduction of the cyclohexane ring can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability. The N,N-dimethyl groups can further increase lipophilicity.
-
Metabolic Stability: The cyclohexane scaffold is generally more resistant to metabolic degradation compared to linear alkyl chains.
Quantitative Data on Related PROTACs
| Compound ID | Linker Stereochemistry | VHL Ligand | Target Ligand | VHL Binding Affinity (Kd, µM) |
| XL01126 | trans-cyclohexyl | VHL | LRRK2 | > 500 |
| cis-analog | cis-cyclohexyl | VHL | LRRK2 | 1.5 ± 0.2 |
Table 1: Comparison of VHL binding affinities for PROTACs with trans- and cis-cyclohexyl linkers. Despite weaker binary binding to VHL, the trans-isomer XL01126 was found to be a more cooperative and effective degrader, underscoring the importance of the linker's conformational properties in the context of the ternary complex.[1]
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand to the diamine linker.
Materials:
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand (e.g., pomalidomide derivative with a leaving group)
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
First Amide Coupling:
-
Dissolve the POI ligand (1 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.5 eq.) and DIPEA (1.5 eq.) in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the mono-acylated intermediate by reverse-phase HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified POI-linker intermediate (1 eq.) in anhydrous DMSO.
-
Add the E3 ligase ligand (e.g., a pomalidomide derivative with a fluoro or other leaving group) (1.1 eq.) and a suitable base (e.g., DIPEA, 3 eq.).
-
Heat the reaction mixture at 80-100 °C for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Purification and Characterization:
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
-
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)
ITC can be used to measure the thermodynamic parameters of ternary complex formation.
Materials:
-
Purified POI
-
Purified E3 ligase complex (or the relevant domain)
-
PROTAC compound
-
ITC instrument
-
Matched buffer
Procedure:
-
Sample Preparation:
-
Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the POI and E3 ligase into the ITC cell.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections of the PROTAC into the cell while measuring the heat changes.
-
-
Data Analysis:
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.
-
Conclusion
The use of rigid linkers, such as those derived from this compound, represents a promising strategy in the rational design of PROTACs. The conformational constraint provided by the trans-cyclohexane scaffold can lead to improved potency, selectivity, and pharmacokinetic properties. While further studies are needed to fully elucidate the structure-activity relationships of N,N-dimethylated cyclohexane linkers, the general principles of rigid linker design and the provided protocols offer a solid foundation for researchers to explore this class of compounds in their targeted protein degradation programs. A systematic evaluation of PROTACs incorporating this linker will be crucial to understanding its full potential in developing novel therapeutics.
References
The Role of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Drug Discovery: Application Notes and Protocols for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of drug discovery, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The chemical nature, length, and rigidity of the linker are paramount in determining the efficacy and pharmacokinetic properties of the PROTAC.
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a valuable building block in the construction of PROTAC linkers. Its rigid cyclohexane core can impart conformational constraint to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The presence of two amine functionalities, one primary and one tertiary, offers synthetic handles for directional elaboration of the PROTAC structure. This document provides detailed application notes and protocols for the potential use of this building block in the synthesis and evaluation of novel PROTACs.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₉ClN₂ |
| Molecular Weight | 178.70 g/mol |
| CAS Number | 1388893-25-1 |
| Appearance | Solid |
| Key Features | - Trans-cyclohexane scaffold for conformational rigidity- Primary amine for covalent attachment to a warhead or E3 ligase ligand- Tertiary amine that can influence solubility and pharmacokinetic properties |
Application in PROTAC Synthesis
This compound serves as a rigid scaffold in the linker of a PROTAC. The primary amine can be readily functionalized, for example, through amide bond formation, to attach either the warhead (targeting the protein of interest) or the E3 ligase ligand. The dimethylamino group, being a tertiary amine, is generally less reactive under standard amide coupling conditions and can influence the overall physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability.
The general workflow for incorporating this building block into a PROTAC is depicted below.
Experimental Protocols
The following are hypothetical, yet representative, protocols for the synthesis and evaluation of a PROTAC utilizing this compound.
Protocol 1: Synthesis of a PROTAC
This protocol describes a two-step synthesis of a PROTAC where the linker is first attached to the E3 ligase ligand, followed by coupling to the warhead.
Materials:
-
This compound
-
E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide)
-
Warhead with a carboxylic acid functionality
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Coupling of the linker to the E3 ligase ligand a. Dissolve the E3 ligase ligand (1 equivalent) in DMF. b. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents). c. Stir the mixture for 10 minutes at room temperature. d. Add a solution of this compound (1.2 equivalents) and DIPEA (1.2 equivalents) in DMF. e. Stir the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Purify the intermediate product by flash chromatography.
-
Step 2: Coupling of the intermediate to the warhead a. Dissolve the warhead (1 equivalent) in DMF. b. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents). c. Stir the mixture for 10 minutes at room temperature. d. Add a solution of the purified intermediate from Step 1 (1 equivalent) in DMF. e. Stir the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC molecule by preparative HPLC. h. Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Evaluation of PROTAC-induced Protein Degradation
This protocol outlines a general method for assessing the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest
-
Synthesized PROTAC
-
DMSO (for stock solutions)
-
Cell culture medium and supplements
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO only). c. Treat the cells with the different concentrations of the PROTAC and incubate for a desired period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. b. Quantify the total protein concentration in each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the primary antibody against the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein levels to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Conclusion
This compound represents a versatile and valuable building block for the synthesis of PROTACs. Its rigid core and differential reactivity of its amine groups provide medicinal chemists with a tool to fine-tune the properties of PROTAC linkers. The protocols and information provided herein serve as a guide for researchers to explore the potential of this compound in the development of novel protein degraders for various therapeutic applications. Further structure-activity relationship studies are warranted to fully elucidate the impact of incorporating this specific scaffold on PROTAC efficacy and selectivity.
Application Notes and Protocols for the Utilization of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.[3][6][7][]
This document provides detailed application notes and protocols for the use of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a rigid diamine linker building block, in the synthesis of PROTACs. The rigid cyclohexane core can offer advantages in terms of conformational restriction and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties of the final PROTAC.
General PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1] This catalytic process allows for the degradation of multiple protein copies by a single PROTAC molecule.
Caption: General mechanism of PROTAC action.
Experimental Protocols
The following protocols describe a general approach for incorporating this compound into a PROTAC. This typically involves a two-step process: initial functionalization of the diamine linker followed by coupling to the second component of the PROTAC.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Functionalized Warhead
This protocol details the coupling of the primary amine of the diamine linker to a warhead containing a carboxylic acid functional group.
Step 1: Free-Basing of the Diamine Hydrochloride
-
Reagents and Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve this compound in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >12.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to yield the free-base diamine.
-
Step 2: Amide Coupling
-
Reagents and Materials:
-
Free-base trans-N1,N1-Dimethylcyclohexane-1,4-diamine (1.0 eq)
-
Warhead-COOH (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the free-base diamine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the warhead-linker conjugate.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an E3 Ligase Ligand
This protocol describes the coupling of the resulting warhead-linker conjugate (which now has a free dimethylamino group and a newly formed amide bond) to an E3 ligase ligand functionalized with a suitable leaving group for SNAr, such as a fluoro group on an aromatic ring (e.g., fluoro-thalidomide).
-
Reagents and Materials:
-
Warhead-Linker conjugate (from Protocol 1) (1.0 eq)
-
E3 Ligase Ligand-F (e.g., 4-fluorothalidomide) (1.1 eq)
-
Potassium carbonate (K2CO3) or DIPEA (3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
-
Procedure:
-
Dissolve the warhead-linker conjugate and the E3 Ligase Ligand-F in anhydrous DMSO or DMF under an inert atmosphere.
-
Add K2CO3 or DIPEA to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
Caption: PROTAC synthesis workflow.
Data Presentation
The following tables present hypothetical data for the synthesis and characterization of a PROTAC synthesized using the described protocols.
Table 1: Summary of Reaction Conditions and Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Free-Basing | NaOH | Water/DCM | 0 - RT | 1 | >95 |
| 2 | Amide Coupling | HATU, DIPEA | DMF | RT | 12-24 | 60-80 |
| 3 | SNAr | K2CO3 | DMSO | 80-100 | 12-48 | 40-60 |
Table 2: Hypothetical Biological Activity of the Final PROTAC
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-cyclo-01 | BRD4 | CRBN | HeLa | 50 | >90 |
| PROTAC-cyclo-02 | BTK | VHL | Ramos | 25 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Hijacking the Ubiquitin-Proteasome System
The ultimate goal of a PROTAC is to co-opt the cellular machinery responsible for protein turnover. The following diagram illustrates the key components of the ubiquitin-proteasome pathway that are exploited by PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis and Evaluation of PROTACs with a Cyclohexane-Analogue Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's endogenous protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex among the PROTAC, the POI, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties. While flexible linkers like polyethylene glycol (PEG) are common, rigid linkers, such as those incorporating cyclohexane or similar saturated ring systems like piperidine, can offer advantages in terms of pre-organizing the molecule for optimal ternary complex formation, improving metabolic stability, and enhancing cell permeability.[1][2]
This document provides a detailed guide to the synthesis and evaluation of PROTACs featuring a rigid, cyclohexane-analogue (piperidine-containing) linker. As a representative example, we will focus on the synthesis and activity of a PROTAC similar to ACBI1, a potent degrader of the chromatin remodeling proteins SMARCA2, SMARCA4, and PBRM1.[2][3]
PROTAC Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of more target protein molecules.
References
Application Notes and Protocols for "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" in Oncology Research
Disclaimer: Direct oncology research on "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" as a standalone therapeutic agent is limited in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as diamine ligands in metal-based chemotherapeutics, and its documented use as a building block in the synthesis of targeted cancer therapies like CDK and IRAK4 inhibitors.
Introduction
This compound is a diamine compound that holds potential in oncology research, primarily as a ligand for metal complexes and as a key intermediate in the synthesis of targeted inhibitors. Its structural features, including the cyclohexane backbone and dimethylamino group, can influence the pharmacokinetic and pharmacodynamic properties of resulting therapeutic agents.
Diamine-containing compounds have been pivotal in the development of anticancer drugs. For instance, aliphatic cyclic diamine ligands are known to improve the activity and toxicity profile of oxaliplatin-type complexes.[1][2] Furthermore, the polyamine pathway, which involves naturally occurring diamines like putrescine, is a validated target for cancer therapy and chemoprevention, as elevated polyamine levels are associated with various cancers.[3]
This document outlines potential applications, hypothetical experimental data, and detailed protocols to investigate the utility of this compound and its derivatives in an oncology research setting.
Potential Applications in Oncology
As a Ligand for Platinum-Based Anticancer Agents
The diamine moiety can serve as a ligand for platinum (II) and platinum (IV) complexes, akin to the role of diaminocyclohexane (DACH) in oxaliplatin. The properties of the diamine ligand can modulate the resulting complex's stability, cellular uptake, and DNA binding affinity.
Intermediate for Kinase Inhibitor Synthesis
Patents have cited the use of trans-N1,N1-dimethylcyclohexane-1,4-diamine in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] These kinases are crucial regulators of cell cycle progression and inflammatory signaling, both of which are often dysregulated in cancer.
Modulator of the Polyamine Pathway
As a synthetic diamine, derivatives of this compound could potentially interact with the polyamine transport system or enzymes involved in polyamine metabolism, such as ornithine decarboxylase (ODC), offering a strategy to disrupt cancer cell proliferation.[3]
Data Presentation: Hypothetical In Vitro Cytotoxicity
The following table presents hypothetical IC50 values for a platinum complex of trans-N1,N1-Dimethylcyclohexane-1,4-diamine, herein referred to as "Compound X," compared to cisplatin and oxaliplatin in various cancer cell lines. This data is illustrative and would need to be determined experimentally.
| Cell Line | Cancer Type | Compound X (µM) | Cisplatin (µM) | Oxaliplatin (µM) |
| A549 | Lung Carcinoma | 8.5 | 10.2 | 12.1 |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 7.8 | 6.5 |
| HCT116 | Colorectal Carcinoma | 3.1 | 9.5 | 4.3 |
| PC-3 | Prostate Adenocarcinoma | 12.4 | 15.1 | 14.8 |
| OVCAR-3 | Ovarian Adenocarcinoma | 4.6 | 6.3 | 5.9 |
Experimental Protocols
Protocol 1: Synthesis of a Platinum (II) Complex
This protocol describes a general method for synthesizing a platinum (II) complex using this compound as the diamine ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Potassium iodide (KI)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Magnetic stirrer and heating plate
-
Filtration apparatus
Procedure:
-
Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] in deionized water. Add a stoichiometric excess of KI and stir in the dark for 24 hours to form K₂[PtI₄].
-
Neutralization of Diamine: Dissolve this compound in deionized water and neutralize with 0.1 M NaOH to obtain the free diamine.
-
Complexation: Add the aqueous solution of the free diamine dropwise to the K₂[PtI₄] solution with constant stirring.
-
Reaction: Stir the mixture at room temperature for 48 hours in the dark. A precipitate of the platinum-diamine complex should form.
-
Purification: Filter the precipitate, wash with cold water, ethanol, and ether.
-
Characterization: Characterize the final product using NMR, FT-IR, and elemental analysis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of a novel compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., "Compound X") dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for Apoptosis Markers
This protocol is for assessing the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
Visualizations
Caption: Workflow for the synthesis of a platinum-diamine complex.
References
- 1. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN113227095A - ä½ä¸ºirak4æå¶åçæ°ä¸ç¯ååç© - Google Patents [patents.google.com]
Application Notes and Protocols for trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride as a chemical tool for targeted protein degradation. This diamine derivative serves as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins.
Introduction to PROTAC Technology
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins. A PROTAC consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. This compound offers a structurally rigid scaffolding element for linker design, which can be advantageous in optimizing the spatial orientation of the warhead and the E3 ligase ligand.
Featured Application: Targeting BET Proteins with a Cyclohexanediamine-Linked PROTAC
While specific PROTACs utilizing this compound are not extensively detailed in publicly available literature, the closely related parent scaffold, trans-cyclohexane-1,4-diamine, has been successfully incorporated into potent PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene expression and are implicated in various cancers and inflammatory diseases.
This document will focus on the principles and methodologies for using a hypothetical PROTAC, herein named BRD4-Degrader-1 , which incorporates the trans-N1,N1-Dimethylcyclohexane-1,4-diamine linker to target BRD4 for degradation via the von Hippel-Lindau (VHL) E3 ligase.
Signaling Pathway of BRD4 Degradation
The signaling pathway initiated by BRD4-Degrader-1 is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.
Experimental Protocols
The following protocols are representative methodologies for the evaluation of PROTACs like BRD4-Degrader-1.
Synthesis of BRD4-Degrader-1
The synthesis of a PROTAC involves a multi-step process. This compound serves as a key building block for the linker. A generalized synthetic workflow is outlined below.
Protocol: The synthesis would typically involve the mono-protection of one amine group of the diamine linker, followed by coupling with an activated derivative of the BRD4 ligand (e.g., JQ1). Subsequent deprotection and coupling with the VHL ligand would yield the final PROTAC molecule. Purification is typically achieved by high-performance liquid chromatography (HPLC).
In Vitro BRD4 Degradation Assay
This assay is crucial to determine the efficacy and potency of the synthesized PROTAC in degrading the target protein.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7, or a relevant leukemia cell line).
-
BRD4-Degrader-1.
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) as a negative control.
-
Cell lysis buffer.
-
Primary antibody against BRD4.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of BRD4-Degrader-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Ternary Complex Formation Assay
This assay confirms the PROTAC's mechanism of action by demonstrating its ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant human BRD4 protein.
-
Recombinant human VHL-Elongin B-Elongin C (VBC) complex.
-
BRD4-Degrader-1.
-
Assay buffer.
-
Detection reagents for techniques such as:
-
Surface Plasmon Resonance (SPR): To measure binding kinetics.
-
Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.
-
Fluorescence Resonance Energy Transfer (FRET): To detect proximity in solution.
-
Generalized SPR Protocol:
-
Immobilize either the recombinant BRD4 or the VBC complex on an SPR sensor chip.
-
Inject the other protein partner (VBC or BRD4, respectively) in the presence and absence of BRD4-Degrader-1 over the chip surface.
-
Monitor the change in the SPR signal, which corresponds to the binding events.
-
An enhanced binding signal in the presence of the PROTAC indicates the formation of the ternary complex.
-
Analyze the data to determine the cooperativity of ternary complex formation.
Data Presentation
The quantitative data from the in vitro degradation assays can be summarized in the following table for clear comparison of different PROTAC candidates.
| PROTAC Candidate | Linker Moiety | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-1 | trans-N1,N1-Dimethylcyclohexane-1,4-diamine | [Insert Value] | [Insert Value] |
| Control PROTAC A | Flexible PEG Linker | [Insert Value] | [InsertValue] |
| Control PROTAC B | Different Rigid Linker | [Insert Value] | [Insert Value] |
Conclusion
This compound represents a valuable building block for the synthesis of PROTACs. Its rigid nature can provide conformational constraint to the linker, which may lead to improved potency and selectivity of the resulting protein degrader. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the utility of this linker in their targeted protein degradation campaigns. Further optimization of the linker length and attachment points, in conjunction with the warhead and E3 ligase ligand, will be crucial for the development of highly effective PROTAC-based therapeutics.
References
Application Notes and Protocols for "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" in E3 Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront of this innovation. PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The design and synthesis of effective PROTACs hinge on the careful selection and chemical linkage of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker.
This document provides detailed application notes and protocols for the use of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS: 1388893-25-1) as a versatile building block in the synthesis of novel ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited E3 ligase in TPD. The primary amine of this diamine serves as a key reactive handle for conjugation to linker moieties, forming the foundation for a modular approach to PROTAC synthesis.
Molecular Information:
| Property | Value |
| IUPAC Name | (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride |
| CAS Number | 1388893-25-1 |
| Molecular Formula | C₈H₁₉ClN₂ |
| Molecular Weight | 178.7 g/mol |
| Structure |
Signaling Pathway: CRBN-Mediated Protein Degradation
Cereblon (CRBN) is the substrate receptor of the Cullin 4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). Ligands that bind to CRBN can modulate its substrate specificity, inducing the degradation of so-called "neosubstrates." This mechanism is famously exploited by immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide to degrade transcription factors such as IKZF1 and IKZF3 in multiple myeloma.[1][2] In the context of PROTACs, a CRBN-binding moiety recruits the CRL4^CRBN^ complex to a specific POI, leading to its ubiquitination and proteasomal degradation.
Caption: CRBN-PROTAC induced protein degradation pathway.
Experimental Workflow Overview
The synthesis of a PROTAC using this compound as a building block for the CRBN ligand can be conceptualized in a modular, multi-step process. This workflow allows for the flexible combination of different linkers and POI ligands to optimize the degradation efficiency of the final PROTAC.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a CRBN Ligand-Linker Conjugate via Amide Coupling
This protocol describes a general method for conjugating trans-N1,N1-Dimethylcyclohexane-1,4-diamine to a linker containing a carboxylic acid functional group. The resulting product will have a reactive handle for subsequent conjugation to a POI ligand.
Materials:
-
This compound
-
Linker with terminal carboxylic acid and a second orthogonal functional group (e.g., an alkyne for click chemistry)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Na₂SO₄
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Free-Basing the Diamine: Dissolve this compound (1.0 eq) in a minimal amount of water and add an excess of a strong base (e.g., 2M NaOH) to deprotonate the amine hydrochloride. Extract the free diamine into an organic solvent like DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amide Coupling: To the pre-activated linker solution, add a solution of the free-based trans-N1,N1-Dimethylcyclohexane-1,4-diamine (1.1 eq) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with water and extract with DCM or ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC. Characterize the purified ligand-linker conjugate by LC-MS and NMR to confirm its identity and purity.
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol outlines the conjugation of the alkyne-functionalized CRBN ligand-linker from Protocol 1 to a POI ligand functionalized with an azide group.
Materials:
-
Alkyne-functionalized CRBN ligand-linker conjugate (from Protocol 1)
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup: Dissolve the alkyne-functionalized CRBN ligand-linker conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water to the reaction mixture.
-
Reducing Agent Addition: Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with water and purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterization: Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its structure and purity.
Protocol 3: In-Cell Protein Degradation Assay (Western Blot)
This protocol is for assessing the efficacy of the synthesized PROTAC in inducing the degradation of the target protein in a cellular context.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO and then further dilute in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Data Presentation
The following tables are illustrative examples of how to present the data obtained from the characterization and biological evaluation of the synthesized PROTACs.
Table 1: Physicochemical Characterization of Synthesized Compounds
| Compound ID | Synthetic Step | Yield (%) | Purity (HPLC, %) | Mass (m/z) [M+H]⁺ |
| LL-01 | Ligand-Linker Conjugate | 65 | >98 | Calculated Value |
| PROTAC-01 | Final PROTAC | 40 | >99 | Calculated Value |
Table 2: Biological Activity of PROTAC-01
| Assay | Endpoint | Value |
| CRBN Binding | Kᴅ (nM) | e.g., 150 |
| POI Binding | Kᴅ (nM) | e.g., 50 |
| Protein Degradation | DC₅₀ (nM) | e.g., 25 |
| Protein Degradation | Dₘₐₓ (%) | e.g., >90 |
| Cell Viability | IC₅₀ (µM) | e.g., >10 |
Conclusion
This compound represents a valuable and versatile chemical building block for the synthesis of novel E3 ligase ligands, particularly for targeting Cereblon. Its primary amine allows for straightforward conjugation to a variety of linkers using robust and well-established chemical reactions. The modular approach outlined in these protocols enables the rapid generation of PROTAC libraries for the systematic optimization of linker length and composition, as well as the exploration of different POI ligands. The provided protocols for synthesis and biological evaluation offer a comprehensive framework for researchers to develop novel and effective protein degraders for therapeutic and research applications.
References
Application Notes & Protocols: PROTAC Design with a trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical, rate-limiting step that precedes the ubiquitination and subsequent degradation of the target protein.[5][6]
The linker is not merely a passive spacer; its length, rigidity, and chemical composition play a crucial role in determining the stability and productivity of the ternary complex.[4][5] An optimal linker facilitates favorable protein-protein interactions, enhancing the cooperativity of the complex and leading to efficient degradation.[5] Conversely, a poorly designed linker can introduce steric hindrance or prevent a productive orientation, thereby diminishing the PROTAC's efficacy.[5]
This document provides detailed protocols for the design and evaluation of PROTACs utilizing trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS No. 1388893-25-1) as a linker component.[7][8] This linker provides a rigid, cyclic diamine scaffold, which can be advantageous for constraining the conformational flexibility of the PROTAC, potentially leading to improved ternary complex stability and optimized pharmacokinetic properties.[9][10] The protocols outlined below cover the general synthesis, biochemical and biophysical characterization, and cellular evaluation of PROTACs.
PROTAC Mechanism of Action
PROTACs operate catalytically by hijacking the UPS. The process involves several key steps: the PROTAC molecule first binds to both the POI and an E3 ligase, forming a ternary complex.[11] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[12] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[3][13]
PROTAC Development Workflow
The development of an effective PROTAC is an iterative process involving computational design, chemical synthesis, and biological evaluation.[14][15] The workflow aims to optimize the linker and its attachment points to achieve potent and selective degradation of the target protein.[5][16]
Experimental Protocols
Protocol for PROTAC Synthesis using a Diamine Linker
This protocol describes a general two-step amide coupling procedure to synthesize a PROTAC using a mono-Boc protected diamine linker, such as Boc-trans-N1,N1-Dimethylcyclohexane-1,4-diamine.
Materials:
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with a carboxylic acid handle
-
Mono-N-Boc-diamine linker (e.g., mono-Boc protected trans-N1,N1-Dimethylcyclohexane-1,4-diamine)
-
Coupling agents: HATU or HBTU
-
Base: DIPEA or Et3N
-
Solvent: Anhydrous DMF or DMSO
-
Deprotection agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Purification: Reverse-phase HPLC system
Procedure:
-
First Amide Coupling:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add the mono-N-Boc-diamine linker (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, purify the mono-Boc protected PROTAC intermediate by reverse-phase HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the amine-intermediate.
-
-
Second Amide Coupling:
-
In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
-
Add the deprotected amine-intermediate (1.1 eq) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC compound by reverse-phase HPLC.
-
Confirm the identity and purity (>95%) of the final product by LC-MS and ¹H NMR.
-
Protocol for Western Blot to Determine Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating & Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM.[13] Include a DMSO-only vehicle control.
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
-
Incubation & Lysis:
-
Protein Quantification:
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol for Ternary Complex Formation by NanoBRET™ Assay
This cell-based assay measures the proximity between the POI and the E3 ligase induced by the PROTAC.
Materials:
-
Stable cell line co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag®.
-
White, opaque 96-well or 384-well plates.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
PROTAC stock solution (in DMSO).
Procedure:
-
Cell Plating and Labeling:
-
Plate the engineered cells in the appropriate microplate and allow them to attach.
-
Add the HaloTag® ligand to the cells at the recommended concentration to label the E3 ligase fusion protein. Incubate as required.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in Opti-MEM or other suitable medium.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours) to allow for ternary complex formation.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ substrate to the wells according to the manufacturer's protocol.
-
Measure the luminescence signal at the donor (460 nm) and acceptor (618 nm) emission wavelengths using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
Data Presentation
Quantitative data is essential for comparing the efficacy of different PROTACs. The following tables provide examples of key parameters used to evaluate PROTAC performance.[17]
Note: The data below is illustrative for PROTACs with rigid linkers and is not specific to this compound.
Table 1: Example Degradation and Permeability Data
| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) |
|---|---|---|---|---|
| PROTAC-A | Rigid Phenyl | 25 | 92 | 8.4 |
| PROTAC-B | Flexible PEG4 | 150 | 85 | 1.1 |
| PROTAC-C | Rigid Piperazine | 40 | >95 | 6.5 |
Table 2: Example Binding and Cooperativity Data
| PROTAC ID | Binary K_D (POI, nM) | Binary K_D (E3, nM) | Ternary Complex K_D (nM) | Cooperativity (α) |
|---|---|---|---|---|
| PROTAC-A | 250 | 1800 | 50 | 9.0 |
| PROTAC-B | 230 | 1750 | 200 | 2.0 |
| PROTAC-C | 300 | 1900 | 65 | 8.8 |
Cooperativity (α) is a measure of the favorable (α > 1) or unfavorable (α < 1) protein-protein interactions within the ternary complex.
Conclusion
The rational design of the linker is a cornerstone of developing effective PROTAC degraders. Rigid scaffolds such as this compound offer a valuable strategy to reduce the entropic penalty of ternary complex formation and can lead to PROTACs with superior potency and improved physicochemical properties. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis, characterization, and optimization of novel PROTACs for therapeutic and research applications.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | C8H19ClN2 | CID 66750113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linkers for Linkerology - Enamine [enamine.net]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Challenges in using "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" in synthesis
Technical Support Center: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
Welcome to the technical support center for "this compound". This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the effective use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications in synthesis?
A1: this compound is a diamine derivative with a cyclohexane backbone. In this molecule, one amine is primary (-NH2) and the other is a tertiary amine (-N(CH3)2)[1]. This bifunctional nature makes it a versatile building block in organic synthesis. Its hydrochloride salt form generally offers improved stability and solubility in certain solvents[2].
Primary applications include:
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Asymmetric Catalysis: The distinct steric and electronic properties of the two amine groups allow it to serve as a chiral ligand or catalyst in asymmetric reactions[3].
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Pharmaceutical Synthesis: It can act as a key intermediate in the synthesis of complex drug molecules and active pharmaceutical ingredients[2].
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Material Science: Used in the development of novel polymers and functional materials where the diamine structure can introduce specific properties.
Q2: What are the key differences in reactivity between the primary and tertiary amine groups on this molecule?
A2: The primary amine (-NH2) is nucleophilic and can participate in a wide range of reactions typical of primary amines, such as amide bond formation, imine formation, and nucleophilic substitution[4]. The tertiary amine (-N(CH3)2) is generally less nucleophilic due to steric hindrance from the two methyl groups and the cyclohexane ring. However, it can act as a base and can be involved in acid-base chemistry or quaternization reactions. This difference in reactivity is crucial for its application in catalysis and multi-step synthesis[3].
Q3: How does the hydrochloride salt form affect its use in a reaction?
A3: The hydrochloride salt means that one or both of the amine groups are protonated (e.g., -NH3+ Cl-). This has several implications:
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Solubility: The salt form is often more soluble in polar protic solvents (like water and alcohols) and less soluble in nonpolar organic solvents compared to its free base form.
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Reactivity: The protonated amine is not nucleophilic. To utilize the nucleophilicity of the amine, it must be deprotonated by adding a base to the reaction mixture to generate the free amine in situ.
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Stability and Handling: The salt form is generally a more stable, crystalline solid, making it easier to handle and store compared to the often oily or volatile free base[2].
Troubleshooting Guide
This section addresses specific problems that may be encountered during synthesis using "this compound".
Issue 1: Low or No Reactivity
Symptoms:
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Starting material is largely unconsumed after the expected reaction time.
-
TLC or LC-MS analysis shows no significant product formation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | The hydrochloride salt requires a base to liberate the free amine for reaction. Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is added for each hydrochloride. For reactions sensitive to salts, consider using a stronger, non-nucleophilic base. |
| Incorrect Solvent | The hydrochloride salt has limited solubility in many aprotic organic solvents. If the reaction is heterogeneous, this can limit reactivity. Consider using a more polar solvent or a solvent mixture to improve solubility. Alternatively, the free base can be extracted into an organic solvent after neutralization of an aqueous solution. |
| Steric Hindrance | The bulky cyclohexane ring and the dimethylamino group can sterically hinder the primary amine. If reacting with a sterically demanding electrophile, consider higher reaction temperatures, longer reaction times, or the use of a catalyst to overcome the activation barrier. |
| Reagent Quality | Ensure all reagents, especially the electrophile, are pure and active. Impurities can inhibit the reaction[5]. |
Issue 2: Formation of Multiple Products or Side Reactions
Symptoms:
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Crude reaction mixture shows multiple spots on TLC or peaks in LC-MS.
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Difficulty in isolating the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-alkylation/acylation | If the reaction conditions are too harsh, both the primary and tertiary amines may react, or the primary amine may undergo multiple additions. Use milder conditions (lower temperature, less reactive electrophile) and control the stoichiometry carefully. |
| Tertiary Amine as a Catalyst | The tertiary amine can sometimes catalyze side reactions, such as elimination or polymerization, especially at elevated temperatures. Monitor the reaction closely and keep the temperature as low as feasible. |
| Epimerization | If there are other stereocenters in your molecule, the basic conditions required for deprotonation might cause epimerization at sensitive positions. Use a non-nucleophilic base and milder reaction conditions. |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
Product is highly water-soluble, leading to loss during aqueous workup[6].
-
Product co-elutes with starting material or byproducts during chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Product is a Salt | If the product retains a basic amine, it may form a salt during acidic workup, increasing its water solubility. Adjust the pH of the aqueous layer to be basic before extraction with an organic solvent. |
| Emulsion Formation | The amphiphilic nature of the product can lead to emulsions during extraction. Use brine to break up emulsions or filter the mixture through celite. |
| Chromatography Issues | Amines can streak on silica gel. Add a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent for column chromatography to improve peak shape. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling (EDC/NHS Chemistry)
This protocol describes a general method for coupling a carboxylic acid to the primary amine of trans-N1,N1-Dimethylcyclohexane-1,4-diamine.
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid (1.0 eq), N-hydroxysuccinimide (NHS, 1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Amine Addition:
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In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) in the same solvent.
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Add the amine solution to the activated carboxylic acid mixture.
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-
Reaction and Workup:
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Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction with an organic solvent and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Quantitative Data Summary (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) |
| Temperature | Room Temperature | 0 °C to Room Temp | 40 °C |
| Typical Yield | 75-85% | 80-90% | 60-70% |
| Purity (crude) | ~90% | >95% | ~85% |
Visualizations
Caption: Troubleshooting workflow for synthesis.
Caption: Workflow for amide coupling reaction.
References
Technical Support Center: Optimizing Reaction Yield with trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
Welcome to the technical support center for optimizing reaction yields when using trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this diamine ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: While direct literature on this specific hydrochloride salt is limited, diamine ligands, particularly cyclohexane-based diamines, are frequently employed as ligands in transition metal-catalyzed cross-coupling reactions. The most probable application of trans-N1,N1-Dimethylcyclohexane-1,4-diamine is as a ligand in palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, and in copper-catalyzed Ullmann-type couplings. The diamine moiety can chelate to the metal center, influencing its reactivity and selectivity.
Q2: Why is my reaction yield low when using this compound as a ligand?
A2: Low yields in cross-coupling reactions can be attributed to several factors. When using a diamine ligand, it is crucial to consider the following:
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Ligand Activation: As the provided compound is a hydrochloride salt, it needs to be neutralized by a base to generate the free diamine, which is the active form of the ligand. Insufficient base can lead to poor ligand availability and, consequently, low catalytic activity.
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Catalyst System: The choice of palladium precursor, solvent, and base is critical and highly interdependent. The combination of these reagents must be optimized for your specific substrates.
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Reaction Conditions: Temperature, reaction time, and the concentration of reactants and catalyst all play a significant role in determining the reaction yield.
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Substrate Quality: The purity of your substrates (aryl halide and amine) and reagents is paramount, as impurities can poison the catalyst.
Q3: How do I choose the right base for a reaction involving this ligand?
A3: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile and neutralize the hydrochloride salt of the ligand, but not so strong as to cause unwanted side reactions with your substrates. Commonly used bases in palladium-catalyzed aminations include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The optimal base is substrate-dependent and often needs to be determined empirically.
Q4: Can this ligand be used in other types of cross-coupling reactions?
A4: Yes, diamine ligands are versatile and have been used in various cross-coupling reactions beyond C-N bond formation. These include Suzuki-Miyaura (C-C), Heck (C-C), and Sonogashira (C-C) couplings. The effectiveness of trans-N1,N1-Dimethylcyclohexane-1,4-diamine in these reactions would need to be evaluated on a case-by-case basis.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered when using this compound in palladium-catalyzed amination reactions.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Insufficiently Neutralized Ligand | The ligand is supplied as a hydrochloride salt and must be neutralized. Ensure you are using at least two equivalents of base relative to the ligand to generate the free diamine in situ. |
| Inappropriate Base | The chosen base may be too weak or too strong for your specific substrates. Screen a panel of bases with varying strengths (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃). |
| Poorly Chosen Solvent | The solvent polarity can significantly impact reaction rates and yields. Toluene, dioxane, and THF are common choices. Ensure the solvent is anhydrous and degassed. |
| Inactive Catalyst | The palladium precursor may be old or of poor quality. Use a freshly opened bottle or a reliable precatalyst. The active Pd(0) species may not be forming efficiently. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen). |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrodehalogenation of Aryl Halide | This side reaction can occur in the presence of trace water or other proton sources. Ensure all reagents and solvents are strictly anhydrous. |
| Homocoupling of Aryl Halide | This can be favored at higher temperatures or with certain catalyst systems. Try lowering the reaction temperature or screening different palladium precursors and ligands. |
| Double Arylation of Primary Amine | If you are using a primary amine, double arylation can be a competing reaction. Adjusting the stoichiometry of your reactants or using a bulkier ligand may favor mono-arylation. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination:
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Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), this compound (0.02-0.04 mmol), and the base (e.g., NaOtBu, 2.4 mmol) to an oven-dried reaction vessel.
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL).
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Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
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Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Range to Explore |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Precatalysts (e.g., G3-XPhos) |
| Ligand Loading | 2-4 mol% | 1-10 mol% |
| Base | NaOtBu | K₃PO₄, LHMDS, Cs₂CO₃ |
| Solvent | Toluene | Dioxane, THF, DME |
| Temperature | 100 °C | 80 - 120 °C |
| Concentration | 0.1 - 0.2 M | 0.05 - 0.5 M |
Visualizing Reaction Parameters
The following diagrams illustrate key relationships and workflows for optimizing your reaction.
Caption: Interdependencies of reaction components affecting yield and purity.
Caption: General experimental workflow for catalytic amination.
Caption: Troubleshooting flowchart for low reaction yield.
Technical Support Center: Troubleshooting Low Yield in PROTAC Conjugation with Diamine Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on addressing low reaction yields when using diamine linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields during PROTAC conjugation with diamine linkers, presented in a question-and-answer format.
Q1: I am observing a significant amount of di-acylated byproduct where the diamine linker has reacted on both ends with my warhead (or E3 ligase ligand). How can I prevent this?
A1: Di-acylation is a common side reaction when using symmetrical diamine linkers, leading to a low yield of the desired mono-amidation product. The primary strategy to overcome this is to use a mono-protected diamine linker, such as a mono-Boc (tert-butyloxycarbonyl) protected diamine.[1][2] This ensures that only one amine group is available for the initial coupling reaction. After the first conjugation, the protecting group is removed to allow for the second coupling reaction.
Troubleshooting Steps:
-
Use a Mono-Protected Diamine Linker: Synthesize or purchase a diamine linker with one of the amino groups protected (e.g., with a Boc group).[1][2] This is the most effective way to ensure selective mono-acylation.
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Optimize Stoichiometry: If using an unprotected diamine, a large excess of the diamine linker (e.g., 5-10 equivalents) can statistically favor mono-acylation. However, this will require a more rigorous purification to remove the excess diamine.
-
Slow Addition: Adding the acylating agent (e.g., activated carboxylic acid of the warhead or E3 ligase ligand) slowly to the reaction mixture containing the excess diamine can also help to minimize di-acylation.
Q2: My amide coupling reaction between the carboxylic acid of my protein of interest (POI) ligand and the mono-Boc protected diamine linker is sluggish and results in a low yield. What are the potential causes and solutions?
A2: Low yields in amide coupling reactions are a frequent challenge in PROTAC synthesis.[3] Several factors, from reagent quality to reaction conditions, can be the cause.
Troubleshooting Steps:
-
Reagent Quality:
-
Anhydrous Conditions: Ensure all reagents and solvents (e.g., DMF, DCM) are strictly anhydrous. Moisture can hydrolyze the activated carboxylic acid intermediate, leading to low yields.
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Coupling Reagents: Use fresh, high-quality coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but can be moisture-sensitive.[3]
-
Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and ensure it is free from water.[4]
-
-
Reaction Conditions:
-
Activation Time: Allow for a sufficient pre-activation time (typically 15-30 minutes) for the carboxylic acid with the coupling reagent and base before adding the amine.[3]
-
Temperature: While most amide couplings are performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the yield for sterically hindered substrates. However, be mindful of potential side reactions at higher temperatures.
-
Reaction Time: Monitor the reaction progress using LC-MS. If the reaction stalls, it may be due to the degradation of reagents or the formation of unreactive intermediates.
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Q3: After the first successful coupling and deprotection of the diamine linker, the second amide coupling reaction to attach the E3 ligase ligand is giving a low yield. What should I investigate?
A3: Challenges in the second coupling step can arise from the properties of the intermediate molecule or from the reaction conditions.
Troubleshooting Steps:
-
Incomplete Deprotection: Ensure the complete removal of the protecting group (e.g., Boc) from the diamine linker. Monitor the deprotection step by LC-MS to confirm the disappearance of the protected starting material. Residual protecting groups will lead to a lower yield in the subsequent step.
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Purification of the Intermediate: It is often beneficial to purify the mono-amidated and deprotected intermediate before proceeding to the second coupling. This removes any side products or excess reagents from the previous steps that could interfere with the final reaction.
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Solubility Issues: The intermediate molecule may have different solubility properties compared to the initial reactants. Ensure that it is fully dissolved in the reaction solvent.
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Steric Hindrance: The now larger intermediate may present steric challenges for the second coupling. Consider using a more powerful coupling reagent (e.g., HATU) or slightly elevated temperatures.
Q4: I am having difficulty purifying my final PROTAC containing a diamine linker. The compound seems to be sticking to the silica gel column, or I am seeing broad peaks during HPLC purification. What can I do?
A4: The basic nature of the free amine in the diamine linker can lead to interactions with the stationary phase during chromatography, resulting in poor peak shape and low recovery.
Troubleshooting Steps:
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Reverse-Phase HPLC: For PROTACs with basic linkers, reverse-phase preparative HPLC is often the method of choice for purification.
-
Acidic Additive in Mobile Phase: When using reverse-phase HPLC, adding a small amount of an acid, such as formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%), to the mobile phase can protonate the basic nitrogens in the linker. This reduces tailing and improves peak shape.
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Normal Phase Chromatography Additives: If using normal phase (silica gel) chromatography, adding a small amount of a base, such as triethylamine (1-2%), to the eluent can help to reduce the interaction of the basic PROTAC with the acidic silica gel.
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Salt Formation: For final compound handling and storage, consider forming a salt (e.g., HCl or TFA salt) to improve solubility and stability.
Quantitative Data Summary
The following table summarizes the impact of linker length on the efficacy of an Estrogen Receptor (ER)-α targeting PROTAC, demonstrating the importance of linker optimization.
| PROTAC ID | Linker Length (atoms) | ER Binding Affinity (IC50, µM) | Cell Viability (IC50, µM) |
| PROTAC 1 | 9 | ~1.5 | >200 |
| PROTAC 2 | 12 | ~1.2 | ~140 |
| PROTAC 3 | 16 | ~1.3 | ~26 |
| PROTAC 4 | 19 | ~1.4 | >200 |
| PROTAC 5 | 21 | ~1.6 | >200 |
| Tamoxifen | N/A | ~0.02 | ~27 |
| Data adapted from Cyrus et al.[5] |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Amide Coupling with a Mono-Boc Protected Diamine Linker
Step 1: First Amide Coupling
Reagents and Materials:
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Warhead or E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)
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Mono-Boc protected diamine linker (1.1 - 1.2 eq)
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HATU (1.2 eq)
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DIPEA (2.0 - 3.0 eq)
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Anhydrous DMF or DCM
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the mono-Boc protected diamine linker to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Step 2: Boc Deprotection
Reagents and Materials:
-
Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in Dioxane.
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as a salt.
Step 3: Second Amide Coupling
Reagents and Materials:
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Deprotected amine intermediate from Step 2 (1.0 eq)
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The other carboxylic acid-containing component (E3 ligase ligand or warhead) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 - 4.0 eq, to neutralize the salt and act as a base)
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Anhydrous DMF or DCM
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the same procedure as in Step 1, using the deprotected amine intermediate and the second carboxylic acid component. Note the increased amount of base required if starting from the amine salt.
-
Purify the final PROTAC using preparative reverse-phase HPLC, often with a mobile phase containing 0.1% TFA or formic acid.
Protocol 2: Monitoring PROTAC Conjugation by LC-MS
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
Procedure:
-
Prepare a sample by taking a small aliquot (~5 µL) from the reaction mixture and diluting it with a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the diluted sample onto the LC-MS system.
-
Use a reverse-phase C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) for separation.
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Monitor the masses of the starting materials, intermediates, and the expected final product in the mass spectrometer to track the progress of the reaction.
Visualizations
Caption: Troubleshooting workflow for low yield in PROTAC conjugation with diamine linkers.
Caption: A workflow for the sequential synthesis of a PROTAC using a mono-protected diamine linker.
References
- 1. Linkers for Linkerology - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of PROTACs containing "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those incorporating the "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" linker moiety.
Frequently Asked Questions (FAQs)
Q1: My PROTAC containing the "this compound" linker is exhibiting poor aqueous solubility. Is this expected?
A1: Yes, it is not uncommon for PROTACs, even those containing potentially solubility-enhancing linkers, to exhibit poor aqueous solubility. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability. While the diamine nature of the "this compound" linker can contribute positively to solubility compared to purely hydrocarbon linkers, the overall solubility of the PROTAC is a result of the combined physicochemical properties of the warhead, the E3 ligase ligand, and the linker. Highly lipophilic warheads or E3 ligase ligands can counteract the solubility benefits of the linker.
Q2: What are the primary strategies for improving the solubility of my PROTAC?
A2: There are two main approaches to address poor PROTAC solubility:
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Medicinal Chemistry Approaches: This involves rationally modifying the chemical structure of the PROTAC to incorporate more polar or ionizable groups. This can include optimizing the linker, warhead, or E3 ligase ligand.
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Formulation Strategies: This approach focuses on developing a delivery system that enhances the dissolution and apparent solubility of the PROTAC in aqueous media without altering its chemical structure.
Q3: How does the "this compound" linker specifically impact solubility?
A3: The "this compound" moiety is a cyclic diamine. The incorporation of such saturated heterocycles with basic nitrogen atoms, like piperidine and piperazine, into PROTAC linkers is a known strategy to improve physicochemical properties.[1][2][3] The basic nitrogens can be protonated at physiological pH, increasing the polarity and aqueous solubility of the molecule.[4] The rigid cyclic structure can also be beneficial for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[1]
Q4: When should I focus on medicinal chemistry versus formulation strategies?
A4: The choice of strategy depends on the stage of your drug discovery program.
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Early-stage discovery and lead optimization: Medicinal chemistry approaches are often prioritized to design molecules with inherently better drug-like properties.
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Preclinical and clinical development: If a lead candidate with suboptimal solubility has been identified, formulation strategies become critical for enabling in vivo studies and developing a viable drug product.
Troubleshooting Guide: Addressing Poor PROTAC Solubility
This guide provides a systematic approach to troubleshooting and improving the solubility of your PROTAC.
Problem 1: PROTAC precipitates out of solution during in vitro assays.
Immediate Solutions:
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Optimize Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible (ideally <0.5%) to avoid artifacts. However, for poorly soluble compounds, a slightly higher concentration (1-2%) might be necessary.
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Lower PROTAC Concentration: Your working concentration may be exceeding the compound's solubility limit in the assay buffer. Perform a serial dilution to determine the maximum concentration that remains soluble.
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Sonication and Warming: Gentle sonication or warming of the solution can sometimes help to dissolve the PROTAC, but be cautious of potential degradation with heat-sensitive compounds.
Long-Term Solutions (Medicinal Chemistry Approaches):
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Linker Modification:
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Incorporate Polar Functionality: Introduce polar groups such as hydroxyls, amides, or sulfonamides into the linker.
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Utilize PEG Linkers: Polyethylene glycol (PEG) linkers are known to enhance the hydrophilicity and solubility of PROTACs.[5]
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Employ Saturated Heterocycles: As with your current linker, the use of piperidine or piperazine moieties can improve solubility.[6][7]
-
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Warhead or E3 Ligase Ligand Modification: If synthetically feasible, introduce polar groups onto the warhead or E3 ligase ligand in regions that are not critical for binding.
Problem 2: Poor cellular permeability and efficacy in cell-based assays despite in vitro activity.
Potential Cause:
Poor aqueous solubility is often linked to poor cellular permeability. For a PROTAC to be effective in cells, it must be sufficiently soluble in the cell culture medium to be available for uptake.
Troubleshooting Steps:
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Re-evaluate Solubility in Cell Culture Media: Determine the solubility of your PROTAC directly in the cell culture medium you are using for your assays.
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Consider Formulation Approaches for In Vitro Studies: For potent but poorly soluble PROTACs, using a formulation approach like cyclodextrin complexes can enhance their availability in cell-based assays.
Problem 3: Low oral bioavailability in animal models.
Potential Cause:
Poor oral bioavailability is a major challenge for PROTACs and is often a direct consequence of their low aqueous solubility and permeability.
Formulation Strategies to Enhance Oral Bioavailability:
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Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution, thereby improving dissolution and absorption.[8][9][10]
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Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[11]
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic PROTACs.
Quantitative Data on Linker Impact on Solubility
Table 1: Physicochemical Properties of PROTACs with Different Linker Types
| Linker Type | Representative Example | Key Physicochemical Impact | Reference |
| Flexible (Alkyl/PEG) | Alkyl chains, PEG chains | Can enhance solubility (PEG) but may increase flexibility and metabolic liability. | [5] |
| Rigid (Cyclic) | Piperidine, Piperazine | Improves rigidity, can enhance metabolic stability and aqueous solubility through protonation of basic nitrogens. | [1][6] |
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| (Data synthesized from studies on BRD4-targeting PROTACs, illustrating the impact of linker length on degradation potency)[12] |
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.
Methodology:
-
Prepare a concentrated stock solution: Accurately weigh the PROTAC and dissolve it in 100% DMSO to a high concentration (e.g., 10 mM).
-
Create a dilution series: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to generate a range of concentrations.
-
Dilution into aqueous buffer: In a separate 96-well plate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Separation of undissolved compound: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a suitable analytical method such as HPLC-UV or LC-MS/MS.
Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Methodology:
-
Add excess solid compound: Add an excess amount of the solid PROTAC to a known volume of the aqueous buffer in a vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a PROTAC to enhance its dissolution rate.
Methodology:
-
Solubilization: Dissolve the PROTAC and a suitable polymer (e.g., HPMCAS, PVP) in a common volatile organic solvent.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling: Scrape the dried film and mill it into a fine powder.
-
Characterization: Characterize the resulting powder using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the PROTAC within the polymer matrix.
Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
Objective: To prepare a cyclodextrin inclusion complex of a PROTAC to improve its aqueous solubility.
Methodology:
-
Dissolution: Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water.
-
Complexation: Add the PROTAC to the cyclodextrin solution and stir until a clear solution is obtained. Gentle heating or sonication may be used to facilitate dissolution.
-
Freezing: Rapidly freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.
-
Characterization: The resulting powder is the PROTAC-cyclodextrin inclusion complex.
Visualizations
PROTAC Experimental Workflow
Caption: A logical workflow for addressing poor PROTAC solubility.
Androgen Receptor (AR) Signaling Pathway and PROTAC Intervention
Caption: PROTAC-mediated degradation of the Androgen Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs with a "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" Linker
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate a "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" linker. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of PROTACs featuring the rigid, basic "trans-N1,N1-Dimethylcyclohexane-1,4-diamine" linker.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) in Reverse-Phase HPLC | The basic diamine linker can interact with residual acidic silanols on the silica-based column packing material. | - Add a basic modifier like diethylamine or triethylamine (0.1%) to the mobile phase to block the silanol groups. - Use a column with a base-deactivated stationary phase. - Operate at a higher pH (if the PROTAC is stable) to neutralize the silanol groups, using a pH-stable column. |
| Low Recovery of PROTAC from the Column | The PROTAC may be irreversibly binding to the column due to strong ionic or hydrophobic interactions. The hydrochloride salt may also affect solubility in the mobile phase. | - Ensure the PROTAC is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase. - Consider using a different stationary phase, such as a polymer-based column, which is more tolerant of basic compounds. - If using a silica-based column, try a mobile phase with a different organic modifier (e.g., methanol instead of acetonitrile) which can alter selectivity. |
| Presence of Multiple Peaks in the Chromatogram | This could indicate the presence of diastereomers (if chiral centers are present), degradation products, or impurities from the synthesis. The trans-diamine linker itself can exist in different conformations. | - Confirm the identity of the peaks using LC-MS to differentiate between isomers, impurities, and the desired product. - If diastereomers are present, an orthogonal purification method like supercritical fluid chromatography (SFC) may be required for separation. - To minimize degradation, avoid harsh pH conditions and prolonged exposure to the mobile phase. |
| Inconsistent Retention Times | Poor column equilibration, changes in mobile phase pH, or column degradation can lead to shifting retention times. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Use a buffered mobile phase to maintain a consistent pH. - Regularly check column performance with a standard to monitor for degradation. |
| Difficulty Dissolving the PROTAC for Injection | The hydrochloride salt form and the overall high molecular weight and lipophilicity of the PROTAC can lead to poor solubility in standard HPLC solvents. | - Use a stronger, compatible solvent like DMSO or DMF for the initial stock solution. - Dilute the stock solution with the initial mobile phase to ensure solubility upon injection. - Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a rigid "trans-N1,N1-Dimethylcyclohexane-1,4-diamine" linker in a PROTAC?
The rigid cyclohexane core of this linker can pre-organize the PROTAC molecule into a conformation that is favorable for forming a stable ternary complex between the target protein and the E3 ligase. This can lead to improved degradation efficiency and potency. Additionally, rigid linkers can enhance metabolic stability and improve pharmacokinetic properties compared to more flexible linkers like PEG chains.
Q2: How does the "hydrochloride" salt form of the linker affect the purification process?
The hydrochloride salt increases the polarity and aqueous solubility of the linker itself. However, in the context of a large, often hydrophobic PROTAC molecule, it may not be sufficient to ensure solubility in highly aqueous mobile phases. The salt can also influence the ionization state of the diamine, which in turn affects its interaction with the stationary phase. It is crucial to ensure the final PROTAC is fully dissolved and stable in the chosen purification solvent system.
Q3: What are the key considerations for developing a reverse-phase HPLC purification method for a PROTAC with this basic linker?
The primary consideration is to mitigate the interaction of the basic diamine with the stationary phase to achieve good peak shape and recovery. This typically involves using a base-deactivated column and/or adding a basic modifier to the mobile phase. A shallow gradient is often necessary to achieve adequate separation of the PROTAC from closely related impurities.
Q4: Can normal-phase chromatography be used to purify PROTACs with this type of linker?
While reverse-phase HPLC is more common, normal-phase chromatography can be an alternative, particularly if the PROTAC has poor solubility in aqueous mobile phases. However, the basicity of the diamine linker can lead to strong interactions with the acidic silica stationary phase, potentially requiring the use of a mobile phase modifier to achieve elution.
Q5: What analytical techniques are recommended for assessing the purity of the final PROTAC?
A combination of orthogonal methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity of the main peak and characterizing any impurities. For absolute quantification and structural confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) can be employed.
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of a PROTAC with a Diamine Linker
This protocol provides a starting point for method development and may require optimization for your specific PROTAC.
-
Sample Preparation:
-
Dissolve the crude PROTAC material in a minimal volume of a strong, compatible solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
If possible, dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA or 0.1% Diethylamine) to ensure solubility upon injection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Column: A base-deactivated C18 column is a good starting point (e.g., Waters XBridge BEH C18, Agilent ZORBAX Extend-C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. For basic linkers, consider 0.1% Diethylamine or Triethylamine in Water to improve peak shape.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile. Ensure the modifier is consistent with Mobile Phase A.
-
Detection: UV/Vis detector, monitoring at wavelengths where the PROTAC components (target binder, E3 ligase binder) absorb (e.g., 254 nm, 280 nm).
-
-
Chromatographic Method:
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID preparative column).
-
Gradient: A shallow gradient is often required for optimal separation. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-45 min: 5% to 70% B (linear gradient)
-
45-50 min: 70% to 95% B
-
50-55 min: Hold at 95% B
-
55-60 min: Return to 5% B and re-equilibrate for the next injection.
-
-
Injection Volume: Scaled based on the sample concentration and the loading capacity of the column.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical LC-MS to confirm the mass of the desired PROTAC.
-
Pool the pure fractions.
-
Remove the solvent, typically by lyophilization, to obtain the purified PROTAC.
-
Quantitative Data Summary
While specific data for PROTACs with the "this compound" linker is limited in the public domain, the following table compares common purification techniques for PROTACs in general.
| Purification Technique | Typical Purity Achieved | Throughput | Key Advantages | Considerations for Diamine Linkers |
| Flash Column Chromatography (Silica Gel) | 60-95% | High | Good for initial, large-scale purification of crude material. | Strong adsorption of the basic linker to silica can occur, potentially leading to low recovery and peak tailing. May require mobile phase additives (e.g., triethylamine). |
| Preparative Reverse-Phase HPLC | >95% | Medium | High resolution, suitable for final purification to achieve high purity. | The method of choice, but requires optimization of mobile phase and column to manage the basicity of the linker. |
| Supercritical Fluid Chromatography (SFC) | >98% | Medium to High | Excellent for separating stereoisomers. Faster than HPLC with reduced solvent consumption. | Can be very effective for PROTACs with basic moieties and offers different selectivity compared to reverse-phase HPLC. |
Visualizations
Caption: A typical workflow for the purification and analysis of a synthesized PROTAC.
Caption: Physicochemical properties of the linker influencing PROTAC purification.
Side reactions of "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" in PROTAC synthesis
Technical Support Center: PROTAC Synthesis Troubleshooting
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diamine linkers in PROTAC synthesis, with a focus on the potential side reactions of molecules like trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using a diamine linker like this compound in amide coupling reactions?
When using a diamine linker, particularly one with both primary and secondary/tertiary amines and supplied as a hydrochloride salt, several side reactions can occur during standard amide coupling (e.g., EDC/NHS mediated).
-
N-Acylurea Formation : This is a common byproduct when using carbodiimide coupling reagents like EDC. The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which consumes the activated acid.[1]
-
Hydrolysis of Activated Ester : The presence of water in the reaction solvent can hydrolyze the activated O-acylisourea intermediate or the subsequent NHS ester, regenerating the carboxylic acid and reducing the overall yield.[2][3] Therefore, anhydrous conditions are critical.[2]
-
Incomplete Amine Neutralization : As the linker is a hydrochloride salt, the amine nucleophile must be liberated by a non-nucleophilic base (e.g., DIPEA, TEA). Insufficient base will result in a low concentration of the free amine, leading to an incomplete reaction. Conversely, excess base can promote racemization of the starting materials.
-
Steric Hindrance : The bulky, cyclic nature of the cyclohexane diamine linker can physically block the reactive sites, leading to low reaction yields or complete failure of the conjugation reaction.[4] This is especially true if the coupling partners are also large and complex.[4]
-
Double Acylation/Dimerization : In cases where a diamine with two reactive amines is used, there is a risk of the linker reacting at both ends with the carboxylic acid partner, leading to the formation of dimers. Careful control of stoichiometry is required to favor mono-acylation.
Q2: My coupling reaction with the diamine linker has a very low yield. How can I troubleshoot this?
Low yields are a frequent challenge in the multi-step synthesis of complex PROTAC molecules.[5] The issue often stems from the coupling reaction itself. A systematic approach is necessary to diagnose the root cause.[4]
Below is a troubleshooting workflow to address low coupling yields.
Caption: A logical workflow for troubleshooting low PROTAC yield.
For specific issues, consult the table below.
| Observation | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Coupling Reagents | For challenging amide bond formations, consider using more potent coupling reagents like HATU, HBTU, or COMU, which are often more efficient and can minimize side reactions. |
| Suboptimal Reaction Conditions | Ensure the reaction is performed under strictly anhydrous conditions. Optimize temperature and reaction time by monitoring progress with LC-MS.[2] Solvents like NMP or DMA can sometimes give better results than DMF.[6] | |
| Steric Hindrance | Use a more powerful coupling reagent like HATU. You can also try extending the reaction time or gently heating the reaction (e.g., to 40-50 °C), but monitor closely for potential degradation. | |
| Impure Starting Materials | Verify the purity of all reactants (linker, warhead, E3 ligand) using analytical techniques like NMR and LC-MS before starting the reaction.[2] | |
| Multiple Peaks on HPLC | Formation of N-acylurea | This byproduct is common with EDC. Switching to a different coupling agent like HATU can prevent this. If using EDC, adding HOBt or NHS can help suppress this side reaction.[1] |
| Unreacted Starting Materials | Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and one of the coupling partners to drive the reaction to completion. | |
| Product Degradation | If the PROTAC is sensitive to acidic conditions from preparative HPLC, consider using a neutral pH buffer system for purification. |
Q3: How does the choice of diamine linker affect the final PROTAC molecule?
The linker is not just a spacer; its length, rigidity, and composition are critical for the PROTAC's efficacy.[7][]
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Ternary Complex Formation : The linker's primary role is to position the target protein and the E3 ligase at an optimal distance and orientation for ubiquitination.[2] A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable or non-productive complex.[5]
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Physicochemical Properties : The linker significantly influences the PROTAC's properties, such as solubility and cell permeability.[5] For instance, PEG linkers can improve aqueous solubility but may lead to product loss during aqueous workups.[9] Modifying the linker to be more lipophilic can enhance cell uptake.[2]
-
Selectivity : Altering the linker length by even a single atom can sometimes switch the degradation selectivity between different target proteins.[7]
Experimental Protocols & Methodologies
Protocol 1: General Amide Coupling with a Diamine Hydrochloride Linker
This protocol describes a typical procedure for coupling a carboxylic acid-containing fragment (warhead or E3 ligand) to a diamine linker salt.
-
Reagent Preparation : Dissolve the carboxylic acid component (1.0 eq.) and the diamine hydrochloride linker (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Base Addition : Add a non-nucleophilic base such as DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to ensure complete neutralization of the amine salt.
-
Coupling Reagent Addition : In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 eq.) in the same anhydrous solvent. Add this solution to the reaction mixture.
-
Reaction : Stir the reaction at room temperature for 12-24 hours.[2]
-
Monitoring : Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.
-
Work-up : Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC.[9]
Protocol 2: LC-MS Monitoring of Reaction Progress
-
Sample Preparation : At various time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot (~5 µL) from the reaction mixture.
-
Quenching : Quench the aliquot by diluting it in a suitable solvent like acetonitrile (~200 µL).
-
Analysis : Inject the diluted sample into the LC-MS system.
-
Data Interpretation : Analyze the chromatogram for peaks corresponding to the starting materials and the expected mass of the product. The disappearance of starting material signals and the appearance of the product peak indicate reaction progress.
Visualized Reaction Pathways
The following diagram illustrates the intended reaction pathway for amide bond formation using EDC/NHS and highlights common side reactions that can reduce yield.
Caption: Amide coupling pathway and potential side reactions.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to improve the metabolic stability of PROTACs with cyclohexane linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of rigid linkers like cyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic stability a critical issue for PROTACs?
A1: Metabolic stability is crucial for the therapeutic success of PROTACs. A PROTAC with low metabolic stability is quickly broken down by enzymes in the body, primarily in the liver.[1] This leads to a short half-life, reduced systemic exposure, and consequently, insufficient concentration at the target tissue to effectively degrade the protein of interest.[1] Addressing metabolic instability early in development is essential for creating potent and orally bioavailable PROTAC drugs.
Q2: What part of the PROTAC molecule is most susceptible to metabolism?
A2: While any part of the PROTAC can be metabolized, the linker is often the primary site of metabolic breakdown.[] The linker's chemical composition, length, and flexibility can introduce "soft spots" that are susceptible to enzymatic reactions like oxidation by Cytochrome P450 (CYP) enzymes or hydrolysis.[][3]
Q3: How do cyclohexane linkers improve the metabolic stability of PROTACs?
A3: Incorporating a rigid scaffold like a cyclohexane ring into the linker is a key strategy to enhance metabolic stability. This improvement is attributed to several factors:
-
Conformational Rigidity: Rigid linkers reduce the flexibility of the molecule, which can limit its ability to fit into the active sites of metabolic enzymes.[]
-
Increased Stability: Saturated cyclic systems like cyclohexane are generally less prone to oxidative metabolism compared to flexible alkyl or polyethylene glycol (PEG) chains.
-
Favorable Physicochemical Properties: The inclusion of a cyclohexane moiety can favorably alter the PROTAC's overall properties, contributing to better pharmacokinetics.
While direct quantitative comparisons for cyclohexane linkers are not abundant in the literature, data for structurally similar rigid linkers, such as those containing piperazine or piperidine, demonstrate the effectiveness of this strategy.
Q4: Besides incorporating a cyclohexane ring, what are other common strategies to improve linker stability?
A4: Several strategies can be employed, often in combination:
-
Linker Length Optimization: Shorter linkers can sometimes exhibit greater stability due to increased steric hindrance around metabolic sites.[][3]
-
Deuteration: Replacing hydrogen atoms with deuterium at known metabolic "soft spots" can slow down metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond.
-
Introducing Heteroatoms: Incorporating nitrogen-containing heterocycles like piperazine and piperidine can increase rigidity and improve solubility and metabolic stability.[3]
-
Modifying Attachment Points: Changing where the linker connects to the warhead or the E3 ligase ligand can alter the presentation of metabolic sites.
Troubleshooting Guides
Issue 1: My PROTAC shows a short half-life (<30 min) in a liver microsomal stability assay.
Question: My PROTAC, which has a cyclohexane-containing linker, is rapidly metabolized in my initial human liver microsome (HLM) assay. What are my next steps?
Answer: A short half-life in HLM assays is a common challenge. The following workflow can help you diagnose and address the issue.
Caption: Troubleshooting workflow for a PROTAC with poor metabolic stability.
Detailed Steps:
-
Confirm the Result: Repeat the HLM assay to ensure the result is reproducible. Include positive and negative controls (compounds with known high and low clearance, respectively).
-
Identify the "Soft Spots": The most critical step is to perform a metabolite identification (MetID) study. Incubate your PROTAC with HLMs and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). This will reveal the structure of the metabolites, showing you exactly where on the molecule (the linker, the warhead, or the E3 ligand) metabolism is occurring.
-
Rational Re-design Based on MetID Data:
-
If metabolism is on the cyclohexane linker:
-
Site-Specific Deuteration: Replace hydrogens with deuterium at the specific carbon(s) being oxidized.
-
Steric Hindrance: Introduce a bulky group (like a methyl group) near the metabolic hotspot to block enzyme access.
-
Change Attachment Points: Altering how the linker connects to the warhead or E3 ligase ligand can change the orientation of the cyclohexane ring relative to metabolic enzymes.
-
-
If metabolism is on the warhead or E3 ligase ligand:
-
Metabolic Blockers: Introduce fluorine atoms or deuterium at the metabolic hotspot on the ligand itself.
-
Change Exit Vector: Connect the linker to a different, less metabolically active position on the ligand.
-
-
Issue 2: My modified PROTAC is now stable, but it no longer degrades the target protein.
Question: I successfully stabilized my PROTAC by modifying the linker, but now it's inactive in my cell-based assay. What happened?
Answer: This indicates that the modifications made to improve stability have negatively impacted the PROTAC's ability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
References
Technical Support Center: Optimizing PROTAC Linkers with trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" into their Proteolysis Targeting Chimera (PROTAC) linkers. The content is designed for scientists and professionals in drug development, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a rigid linker component like trans-N1,N1-Dimethylcyclohexane-1,4-diamine in a PROTAC?
A1: Incorporating rigid structural motifs, such as a cyclohexane ring, into a PROTAC linker can offer several advantages over traditional flexible linkers (e.g., PEG or alkyl chains).[1][2][3][] The primary rationale is to reduce the conformational flexibility of the PROTAC.[2][] This pre-organization can decrease the entropic penalty upon binding to the target protein and the E3 ligase, potentially leading to a more stable ternary complex.[3] Additionally, rigid linkers can enhance selectivity by favoring a specific binding orientation and can improve physicochemical properties like metabolic stability.[1][]
Q2: I've synthesized a PROTAC with a trans-N1,N1-Dimethylcyclohexane-1,4-diamine-based linker, but I'm not observing any target degradation. What are the potential issues?
A2: This is a common challenge when optimizing PROTACs, particularly with rigid linkers. Several factors could be at play:
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Suboptimal Linker Length: The overall length of your linker may not be optimal for the formation of a productive ternary complex. If the linker is too short, it can cause steric hindrance between the target protein and the E3 ligase.[2] If it's too long, even with a rigid component, it may not effectively bring the two proteins into proximity for ubiquitination.
-
Incorrect Geometry: The rigid nature of the cyclohexane ring imposes a fixed geometry. It's possible that this specific orientation does not permit the E3 ligase and the target protein to interact in a way that allows for efficient ubiquitin transfer.
-
Poor Cell Permeability: PROTACs are large molecules, and their physicochemical properties are critical for cellular uptake. The introduction of the diamine hydrochloride salt may impact the overall lipophilicity and polarity of your final PROTAC molecule, potentially hindering its ability to cross the cell membrane.
-
Low Ternary Complex Stability: While rigid linkers aim to improve stability, an incorrect rigid conformation can also prevent the necessary induced fit, leading to a less stable ternary complex.[2]
Q3: How does the "trans" conformation of the cyclohexane diamine affect PROTAC design compared to a "cis" isomer?
A3: The stereochemistry of the linker is critical. The "trans" conformation of the 1,4-disubstituted cyclohexane will result in the two points of attachment being further apart and in a more linear, rigid arrangement (diaxial or diequatorial). In contrast, a "cis" isomer would create a kinked, more compact linker geometry. This difference in the spatial orientation of the warhead and the E3 ligase ligand can significantly impact the ability to form a stable and productive ternary complex. It is crucial to ensure the stereochemical purity of your linker building block.
Q4: I'm observing a "hook effect" with my cyclohexane-containing PROTAC. How can I address this through linker design?
A4: The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is a known phenomenon. It arises from the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that predominate over the productive ternary complex. A well-designed rigid linker can sometimes mitigate a severe hook effect by enhancing the cooperativity of ternary complex formation. If you are observing a strong hook effect, it may indicate that while your linker allows for ternary complex formation, the stability is not optimal. Further optimization of the linker length or the introduction of other chemical moieties to improve protein-protein interactions within the ternary complex may be necessary.
Q5: What are the key steps to synthetically incorporate this compound into a PROTAC linker?
A5: Typically, diamines are incorporated into linkers via amide bond formation. A general synthetic strategy would involve:
-
Protection/Deprotection: The hydrochloride salt will need to be neutralized, and one of the amine groups may need to be protected (e.g., with a Boc group) to allow for sequential coupling.
-
Amide Coupling: The free amine can then be coupled to a carboxylic acid on either the warhead or E3 ligase ligand-linker intermediate using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Deprotection and Second Coupling: Following the first coupling, the protecting group on the second amine is removed, and the final coupling reaction is performed to complete the PROTAC structure.
The "Direct-to-Biology" approach, which utilizes a diverse library of N-Boc diamines, can accelerate the exploration of various linker structures.[6][7][8]
Quantitative Data on Linker Optimization
The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies on PROTACs with rigid or cyclic linker components, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Impact of Linker Rigidity on H-PGDS Degradation
| PROTAC Candidate | Linker Composition | DC₅₀ (nM) | Intracellular Accumulation | Ternary Complex Stability |
| PROTAC-1 | Flexible PEG-based | 0.094 | Lower | Higher |
| PROTAC-2 | Methylene-modified (more rigid) | 0.22 | Moderate | Moderate |
| PROTAC-3 | Spirocyclic (most rigid) | 0.15 | Higher | Lower |
Data adapted from a study on H-PGDS degraders, highlighting the trade-off between cell permeability and ternary complex stability with increasing linker rigidity.[2]
Table 2: Structure-Activity Relationship of p38α Degraders with Varying Linker Lengths
| Compound | Linker Length (atoms) | Linker Type | p38α DC₅₀ (nM) |
| PROTAC A | 15 | PEG-based | 10-30 |
| PROTAC B | <15 | PEG-based | >100 |
| PROTAC C | >17 | PEG-based | >100 |
This table illustrates that even with a flexible linker type, there is an optimal length for efficient degradation, outside of which potency drops significantly.
Experimental Protocols & Methodologies
Protocol 1: Western Blot Analysis for Target Protein Degradation
This is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and plot the dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 2: In-vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
-
Reaction Setup: In a reaction buffer, combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and the target protein.
-
PROTAC Addition: Add your PROTAC at various concentrations.
-
Initiation: Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Quenching and Analysis: Stop the reaction by adding SDS-loading buffer. Analyze the ubiquitination of the target protein by Western blot, probing with an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated species.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC measures the heat changes upon binding and can determine the thermodynamic parameters of binary and ternary complex formation.[10]
-
Sample Preparation: Prepare purified E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. Ensure all components are in the same dialysis buffer.
-
Binary Titrations: First, perform control titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities (K D).
-
Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution.
-
Data Analysis: Fit the binding isotherms to determine the thermodynamic parameters for ternary complex formation. Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[10]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTACs with no degradation activity.
Caption: Comparison of flexible vs. rigid PROTAC linkers.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linkers for Linkerology - Enamine [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
"trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" vs flexible linkers in PROTACs
A deep dive into the performance of PROTACs utilizing the rigid trans-N1,N1-Dimethylcyclohexane-1,4-diamine linker scaffold versus traditional flexible linkers, supported by experimental data and detailed protocols.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. While the choice of ligands dictates the target and the E3 ligase, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.
This guide provides a comprehensive comparison between PROTACs employing a rigid linker derived from trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride and those utilizing conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.
The Great Divide: Structural Rigidity vs. Flexibility
The choice between a rigid and a flexible linker profoundly impacts a PROTAC's mechanism of action and overall performance.
Flexible linkers , predominantly composed of PEG or alkyl chains, have been the workhorse in early PROTAC design. Their high conformational freedom allows them to explore a wide range of spatial orientations, increasing the probability of forming a productive ternary complex between the POI and the E3 ligase. This adaptability is particularly advantageous when there is limited structural information about the ternary complex. Furthermore, PEG linkers can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. However, the high flexibility of these linkers can also be a double-edged sword, potentially leading to an entropic penalty upon binding and resulting in a less stable ternary complex.
Rigid linkers , such as those incorporating the trans-1,4-diaminocyclohexane scaffold, offer a more constrained and predictable geometry. This pre-organization of the PROTAC molecule can reduce the entropic cost of ternary complex formation, leading to enhanced stability and, in some cases, improved degradation potency and selectivity. The defined spatial orientation enforced by a rigid linker can also lead to more specific protein-protein interactions within the ternary complex. However, the synthesis of PROTACs with rigid linkers can be more complex, and an incorrectly designed rigid linker may introduce steric hindrance that prevents the formation of a productive ternary complex.
Head-to-Head Comparison: The Case of LRRK2 Degraders
A compelling example of the impact of a rigid trans-cyclohexyl linker is seen in the development of PROTACs targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The PROTAC XL01126 , which incorporates a trans-cyclohexyl-containing linker, has demonstrated superior degradation performance compared to earlier generation PROTACs with more flexible linkers.
Quantitative Performance Data
The following tables summarize the key performance metrics of the LRRK2 degrader XL01126, which features a rigid trans-cyclohexyl linker, in comparison to a PROTAC with a more flexible linker (SD75).
| Table 1: Cellular Degradation Potency and Efficacy | |||
| PROTAC | Linker Type | Cell Line | DC50 (nM) |
| XL01126 | Rigid (trans-cyclohexyl) | G2019S LRRK2 MEFs | 14[1][2] |
| WT LRRK2 MEFs | 32[1][2] | ||
| SD75 | Flexible (PEG-based) | G2019S LRRK2 MEFs | >1000 |
| WT LRRK2 MEFs | >1000 |
| Table 2: Degradation Kinetics | ||
| PROTAC | Cell Line | Degradation Half-life (t1/2) at 300 nM |
| XL01126 | G2019S LRRK2 MEFs | 0.6 h[1] |
| WT LRRK2 MEFs | 1.2 h[1] | |
| SD75 | G2019S LRRK2 MEFs | 1.4 h[1] |
| WT LRRK2 MEFs | 5.1 h[1] |
| Table 3: Ternary Complex Formation and Cooperativity | ||
| PROTAC | Ternary Complex | Cooperativity (α) |
| XL01126 | LRRK2-XL01126-VHL | 5.7 (Positive)[1][3] |
| SD75 | LRRK2-SD75-VHL | Negative[1][3] |
Note: Data for SD75 is inferred from its significantly lower degradation potency at concentrations where XL01126 is highly active.
The data clearly indicates that the rigid trans-cyclohexyl linker in XL01126 contributes to a significantly more potent and faster degradation of LRRK2 compared to the flexible linker-containing PROTAC SD75. A key factor in this enhanced performance is the positive cooperativity observed in the formation of the LRRK2-XL01126-VHL ternary complex, which is absent with the more flexible linker of SD75.[1][3]
Signaling Pathways and Experimental Workflows
The development and characterization of PROTACs involve a series of well-defined experimental steps to assess their biological activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity
SPR is a powerful technique to measure the real-time binding kinetics of binary (PROTAC-protein) and ternary complexes.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing one protein (e.g., the E3 ligase) and flowing the PROTAC and/or the target protein over the surface, one can determine the association (ka) and dissociation (kd) rates, and subsequently the binding affinity (KD). Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.
General Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.
-
Binary Binding: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd, KD).
-
Ternary Binding: Pre-incubate the PROTAC with a saturating concentration of the target protein (POI) and inject the mixture over the E3 ligase surface to measure the ternary complex formation kinetics.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to obtain kinetic parameters. Calculate the cooperativity factor (α = KD_binary / KD_ternary).
Western Blot for Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies. The band intensity of the target protein is normalized to a loading control to determine the extent of degradation.
General Protocol:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
HiBiT Assay for Live-Cell Degradation Kinetics
The HiBiT assay is a sensitive, real-time method to monitor protein degradation in live cells.
Principle: The small 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced. The decrease in luminescence is directly proportional to the degradation of the HiBiT-tagged protein.
General Protocol:
-
Cell Line Generation: Create a stable cell line expressing the HiBiT-tagged POI at endogenous levels.
-
Assay Setup: Plate the HiBiT-tagged cells in a white, multi-well plate.
-
Treatment: Add the PROTAC at various concentrations to the cells.
-
Luminescence Measurement: Add the LgBiT protein and a luciferase substrate to the cells and measure the luminescent signal at various time points using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a time-zero control to determine the rate of degradation and degradation half-life.
Conclusion
The choice of linker is a critical parameter in PROTAC design, with a profound impact on the molecule's performance. While flexible linkers offer synthetic accessibility and conformational adaptability, rigid linkers, such as those incorporating the trans-N1,N1-Dimethylcyclohexane-1,4-diamine scaffold, can pre-organize the PROTAC into a bioactive conformation, leading to enhanced ternary complex stability, positive cooperativity, and ultimately, more potent and rapid protein degradation. The case of the LRRK2 degrader XL01126 provides compelling evidence for the advantages of a well-designed rigid linker. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different linker strategies, facilitating the rational design of next-generation protein degraders.
References
Efficacy of PROTACs with "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis-Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy. Beyond being a mere spacer, the linker's composition, rigidity, and length profoundly influence a PROTAC's ability to induce the formation of a stable ternary complex, leading to efficient protein degradation. This guide provides a comparative analysis of PROTACs incorporating rigid diamine linkers, with a focus on structures analogous to "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride," versus those with more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.
The Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker's role is multifaceted, impacting:
-
Ternary Complex Formation and Stability: The linker's geometry and flexibility dictate the spatial orientation of the POI and the E3 ligase, which is crucial for the stability of the ternary complex (POI-PROTAC-E3 ligase).
-
Physicochemical Properties: The linker influences the PROTAC's solubility, permeability, and metabolic stability, all of which are critical for its drug-like properties.
-
Selectivity: The linker can contribute to the selective degradation of one protein over another, even among proteins with highly homologous binding domains.
Rigid linkers, such as those based on cycloalkyldiamines (e.g., piperazine, piperidine), are thought to enhance PROTAC efficacy by pre-organizing the molecule into a conformation that is favorable for ternary complex formation. This can also improve metabolic stability compared to more flexible linkers.[1]
Comparative Analysis of Linker Performance
Table 1: Comparison of BRD4 Degradation by PROTACs with Different Linker Types
| PROTAC (Linker Type) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 32 (Piperazine) | Pomalidomide (CRBN) | ~100-1000 | >75 | MDA-MB-231 |
| Compound 33 (Piperazine) | Pomalidomide (CRBN) | ~100-1000 | >75 | MDA-MB-231 |
| Compound 34 (Piperazine) | Pomalidomide (CRBN) | ~100-1000 | >75 | MDA-MB-231 |
| Compound 27 (Alkyl) | Pomalidomide (CRBN) | <100 | >90 | MDA-MB-231 |
| Compound 28 (Alkyl) | Pomalidomide (CRBN) | ~100-1000 | >90 | MDA-MB-231 |
| Compound 29 (Alkyl/PEG) | Pomalidomide (CRBN) | <100 | >90 | MDA-MB-231 |
Data extracted from a study on BRD4-degrading PROTACs, providing a comparison of piperazine-containing linkers with alkyl and PEG-containing linkers.[2]
Key Observations:
-
In this study, PROTACs with shorter alkyl and mixed alkyl/PEG linkers (compounds 27 and 29) demonstrated slightly higher potency (lower DC50 values) for BRD4 degradation compared to the piperazine-containing PROTACs (compounds 32, 33, and 34).[2]
-
However, all tested PROTACs, including those with piperazine linkers, achieved a high maximal degradation (Dmax) of over 75%, indicating that rigid diamine linkers are effective at inducing protein degradation.[2]
-
The study also highlights that linker length is a critical parameter, with piperazine-containing PROTACs being effective within a specific length range (13-15 atoms).[2]
Experimental Protocols
To ensure the accurate evaluation and comparison of PROTAC efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Assessment of Protein Degradation by Western Blot
Objective: To quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
Objective: To determine the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Opaque-walled 96-well plates
-
Cell line of interest
-
PROTAC compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Confirmation of Ternary Complex Formation by Co-immunoprecipitation (Co-IP)
Objective: To demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cell line of interest
-
PROTAC compounds
-
Antibodies for the target protein and E3 ligase component (e.g., anti-BRD4, anti-VHL)
-
Protein A/G magnetic beads
-
Lysis and wash buffers
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time. To prevent degradation of the target, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the components of the ternary complex (e.g., anti-BRD4).
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with antibodies against all three components of the expected ternary complex (the "bait" protein, the "prey" protein, and the PROTAC-recruited E3 ligase component).
-
-
Data Interpretation: The presence of all three proteins in the immunoprecipitated sample from the PROTAC-treated cells (and their absence or significant reduction in the control) confirms the formation of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Experimental workflow for Western Blot analysis.
Caption: Co-immunoprecipitation experimental workflow.
References
"trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" linker effects on ternary complex formation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of disease-causing proteins. The efficacy of a PROTAC is intrinsically linked to its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. The linker connecting the two protein-binding moieties is a critical determinant of this interaction. This guide provides a comparative analysis of how different linker architectures, with a focus on the rigid trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride scaffold and its analogs, influence ternary complex formation and subsequent protein degradation.
The Crucial Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is not merely a spacer but an active contributor to the overall efficacy of the degrader. Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which in turn affects the stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, leading to efficient ubiquitination and degradation of the target protein.
Linkers are broadly categorized into two main classes:
-
Flexible Linkers: Typically composed of polyethylene glycol (PEG) or alkyl chains, these linkers provide conformational flexibility, allowing the PROTAC to adapt to the binding pockets of both the target protein and the E3 ligase.
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or, as we will explore here, cyclohexane rings. The conformational constraint imposed by rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved metabolic stability.
Comparative Analysis of Linker Types on Ternary Complex Formation
While direct experimental data for PROTACs utilizing this compound is not extensively available in the public domain, we can draw valuable insights from structurally similar linkers. A notable example is the use of trans-1,4-diaminocyclohexane in the development of potent and selective dual degraders of CDK12 and CDK13.[1][2]
Here, we compare the characteristics of PROTACs with rigid cyclohexane-based linkers to those with commonly used flexible PEG linkers.
| Feature | Rigid Cyclohexane-Based Linkers | Flexible PEG-Based Linkers |
| Conformational Flexibility | Low | High |
| Bioactive Conformation | Can be pre-organized, potentially leading to higher potency. | Flexibility can allow for induced-fit binding to both proteins. |
| Ternary Complex Stability | May form more stable and well-defined ternary complexes due to reduced entropic penalty upon binding. | Excessive flexibility can sometimes lead to less stable ternary complexes. |
| Metabolic Stability | Generally higher due to the saturated cyclic structure. | Can be susceptible to metabolism, particularly oxidation of the ether linkages. |
| Solubility | Can be lower depending on the overall molecule. Introduction of polar groups can mitigate this. | Generally more soluble due to the hydrophilic nature of the PEG chain. |
| Synthesis | Can be more synthetically challenging to incorporate and modify. | Readily available in various lengths and can be easily incorporated. |
Experimental Data: A Case Study with a Cyclohexane-Based Linker
A study on dual CDK12/13 degraders provides valuable data on the performance of a PROTAC incorporating a trans-1,4-diaminocyclohexane linker.[1][2]
| PROTAC | Linker Type | Target Protein(s) | Degradation Efficiency (1.0 µM) | IC50 (Proliferation) |
| Compound 5f | Amide-containing eight-atom linker with trans-1,4-diaminocyclohexane | CDK12 / CDK13 | 75% (CDK12), 56% (CDK13) | 47 nM (MFM223 cells) |
These results demonstrate that a PROTAC with a rigid cyclohexane-containing linker can achieve potent degradation and significant anti-proliferative effects.[1] The study also highlights the importance of optimizing the linker length even within a rigid scaffold, as further increasing the linker length in their series led to a loss of potency.[1][2]
Experimental Protocols for Evaluating Linker Effects
A thorough evaluation of a PROTAC's efficacy requires a suite of biophysical and cellular assays to characterize ternary complex formation and protein degradation.
Biophysical Assays for Ternary Complex Characterization
1. Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary interactions in real-time.
-
Objective: To determine the binding affinities (KD) and the on- (ka) and off-rates (kd) of the PROTAC to the E3 ligase and the target protein, both individually and in the ternary complex. This allows for the calculation of the cooperativity factor (α).[3][4]
-
Protocol Outline:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics. Separately, inject the target protein to ensure minimal direct interaction with the E3 ligase.
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, near-saturating concentration of the target protein with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase. The sensorgrams will reflect the formation and dissociation of the ternary complex.[5]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.[3]
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary interactions.[6][7]
-
Protocol Outline:
-
Sample Preparation: Place the E3 ligase in the ITC cell and the target protein pre-mixed with the PROTAC in the syringe. Ensure all components are in the same buffer.
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
-
Ternary Titration: Titrate the target protein/PROTAC mixture into the E3 ligase solution.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.[7]
-
3. Förster Resonance Energy Transfer (FRET)
FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format.
-
Objective: To quantify the formation of the ternary complex in solution.
-
Protocol Outline:
-
Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively (e.g., using fluorescently-labeled antibodies or by creating fusion proteins).
-
Assay Setup: In a microplate, combine the labeled proteins with a dilution series of the PROTAC.
-
Signal Detection: Measure the FRET signal, which will increase as the ternary complex forms and brings the donor and acceptor into proximity.[8][9]
-
Cellular Assays for Protein Degradation
1. Western Blotting for DC50 and Dmax Determination
Western blotting is the gold standard for quantifying the levels of a target protein in cells.
-
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the PROTAC.[10][11]
-
Protocol Outline:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
SDS-PAGE and Immunoblotting: Separate the proteins by size using SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the target protein levels to the loading control.
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][11]
-
Visualizing the Process: From Linker to Degradation
To better understand the sequence of events influenced by the PROTAC linker, the following diagrams illustrate the key pathways and workflows.
Caption: The logical flow from linker properties to protein degradation.
References
- 1. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labonline.com.au [labonline.com.au]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In vitro validation of PROTACs synthesized with "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride"
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker component, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of PROTACs synthesized with the rigid linker "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" against those with more conventional flexible linkers, supported by established experimental data and detailed in vitro validation protocols.
The structure and composition of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is growing interest in rigid linkers to enhance conformational stability and potentially improve degradation efficiency.[2][5]
Performance Comparison of PROTAC Linkers
The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes typical performance characteristics of PROTACs synthesized with rigid diamine-based linkers, such as those employing "this compound," compared to those with flexible PEG linkers.
| Linker Type | Key Characteristics | Expected DC50 | Expected Dmax | Rationale |
| Rigid (e.g., trans-N1,N1-Dimethylcyclohexane-1,4-diamine) | Constrained conformation, may pre-organize the binding moieties for optimal ternary complex formation.[6] | Potentially lower (higher potency) | Potentially higher | Reduced entropic penalty upon ternary complex formation can lead to more stable and productive complexes.[5] |
| Flexible (e.g., PEG/Alkyl Chains) | High degree of conformational freedom.[] | Variable | Variable | Flexibility can be advantageous for spanning different distances and orientations between the target and E3 ligase, but may also lead to non-productive binding modes.[2] |
Experimental Protocols for In Vitro Validation
To empirically determine the efficacy of a PROTAC, a series of in vitro assays are essential. These assays confirm the PROTAC's mechanism of action by assessing target ubiquitination and subsequent degradation.
Protocol 1: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[8]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., VHL or Cereblon complex)[9]
-
Recombinant Protein of Interest (POI)
-
Ubiquitin[9]
-
ATP[9]
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)[9]
-
PROTAC synthesized with the desired linker
-
DMSO (vehicle control)
Procedure:
-
Prepare the ubiquitination reaction mixture by combining E1, E2, E3, POI, and ubiquitin in 1x ubiquitination buffer.
-
Add the PROTAC (typically in a dose-response range) or DMSO to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blotting using an antibody specific to the POI.
Data Analysis: A successful PROTAC will induce the appearance of a ladder of higher molecular weight bands above the unmodified POI band, representing poly-ubiquitination.[8] Densitometry can be used to quantify the extent of ubiquitination.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This assay assesses the ability of a PROTAC to induce the degradation of the target protein in a cellular context.[9]
Materials:
-
Cell line expressing the POI
-
Cell culture medium and reagents
-
PROTAC synthesized with the desired linker
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the POI
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies against the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
Data Analysis: Quantify the band intensities for the POI and the loading control. The level of POI degradation is determined by normalizing the POI band intensity to the loading control and comparing it to the vehicle-treated control. This data is used to calculate the DC50 and Dmax values.
Visualizing PROTAC Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Diamine Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1]
The linker is far more than an inert spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Among the various linker types, diamine linkers are a popular and versatile choice, found in several clinical candidates such as ARV-110 and ARV-471.[2] This guide provides a comparative analysis of diamine linkers in PROTAC design, supported by experimental data, to inform the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Diamine Linker Properties
The selection of a diamine linker significantly impacts a PROTAC's biological activity. Key parameters to consider are length, rigidity, and polarity. These properties collectively influence the stability of the ternary complex and the physicochemical characteristics of the final PROTAC molecule.
Impact of Linker Length
The distance between the POI and E3 ligase binding sites is a crucial factor for effective ternary complex formation. A linker that is too short may lead to steric clashes, while an excessively long linker may not effectively bring the two proteins into productive proximity.[4][5] Systematic variation of linker length is therefore a common optimization strategy.
Table 1: Impact of Alkyl Diamine Linker Length on TBK1 Degradation
| PROTAC-Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl/Ether Combination | < 12 | No Degradation | - | Linker is too short to facilitate a productive ternary complex. |
| Alkyl/Ether Combination | 21 | 3 | 96 | Optimal linker length leads to potent and efficacious degradation.[3] |
| Alkyl/Ether Combination | 29 | 292 | 76 | Increased linker length beyond the optimum leads to a decrease in potency.[3] |
| Data is illustrative and compiled from findings in PROTAC literature.[3] |
Impact of Linker Rigidity and Composition
While flexible linkers like simple alkyl chains are synthetically accessible, there is a growing body of evidence suggesting that more rigid linkers can improve PROTAC performance.[1] Rigid linkers, such as those incorporating piperazine or piperidine rings, can reduce the entropic penalty of ternary complex formation and may lead to improved potency and selectivity.[6] Furthermore, the inclusion of such heterocyclic motifs can enhance solubility and other pharmacokinetic properties.[7][]
A "Direct-to-Biology" (D2B) approach has enabled the rapid synthesis and evaluation of large libraries of PROTACs with diverse linkers, providing valuable structure-activity relationship (SAR) data.[1] The following table presents data from such a study, comparing BRD4-targeting PROTACs with different diamine linkers and E3 ligase ligands.
Table 2: Comparative Performance of BRD4 PROTACs with Diverse Diamine Linkers
| Linker Type | E3 Ligase Ligand | BRD4 Degradation DC50 | CRBN Engagement IC50 (Live Cell) | Permeability (RBA) |
| Flexible (e.g., PEG-like) | O-Pom | Active | Potent | Moderate |
| Flexible (e.g., PEG-like) | tDHU | Inactive | Weaker | High |
| Rigid (e.g., piperazine-based) | O-Pom | Improved Degradation | Improved Engagement | Moderate |
| Rigid (e.g., piperazine-based) | tDHU | Inactive | Micromolar Engagement | N/A |
| Basic Amine Containing | O-Pom | Active | Potent | N/A |
| Basic Amine Containing | tDHU | Active | Weaker | N/A |
| This table summarizes representative structure-activity relationship (SAR) trends from a high-throughput study.[1] The complex interplay between the linker and the E3 ligase ligand is highlighted, where a linker that is effective with one E3 ligase ligand may not be with another.[1] |
Experimental Design and Workflow
The systematic evaluation of a PROTAC linker library is essential for identifying optimal candidates. A typical workflow involves the design and synthesis of a panel of PROTACs, followed by a cascade of biochemical and cellular assays to determine their performance.
Caption: A typical workflow for the design and evaluation of PROTACs.
Key Experimental Protocols
Reproducible and robust experimental methods are fundamental for the comparative analysis of PROTACs. Below are detailed protocols for key assays.
Protocol 1: Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate a cell line expressing the POI at an appropriate density. Treat the cells with a dose-response range of the PROTAC compounds (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Sample Preparation (Cell Lysis): After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the POI signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curve.
Protocol 2: Cellular Permeability Assessment (NanoBRET™ Target Engagement Assay)
This assay can be used to assess the ability of a PROTAC to engage its target E3 ligase in both live and permeabilized cells, providing an indication of cellular permeability.[9]
-
Cell Preparation: Use a cell line stably expressing a NanoLuc®-E3 ligase fusion protein.
-
Assay in Permeabilized Cells: Plate the cells and treat with varying concentrations of the PROTAC. Add digitonin to permeabilize the cell membranes, followed by the addition of a fluorescent tracer that binds to the E3 ligase.
-
Assay in Live Cells: Plate the cells and treat with varying concentrations of the PROTAC, followed by the addition of the fluorescent tracer.
-
Detection: Measure both the NanoLuc® luminescence and the tracer fluorescence. The BRET signal is calculated as the ratio of the two. Target engagement by the PROTAC displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to generate dose-response curves and determine IC50 values for both live and permeabilized cells. A significant rightward shift in the IC50 value in live cells compared to permeabilized cells suggests poor cell permeability.
Conclusion
The diamine linker is a critical component in PROTAC design, offering a versatile scaffold to modulate nearly every aspect of the degrader's performance. A systematic approach to linker optimization, involving the synthesis and evaluation of libraries with diverse lengths, rigidities, and polarities, is paramount. As the data indicates, the interplay between the linker structure and the chosen E3 ligase is complex, and optimal linker design is often context-dependent.[1] The increasing use of rigid motifs like piperazine holds promise for improving potency and pharmacokinetic properties.[7][10] By carefully considering the linker's impact on ternary complex formation and the molecule's physicochemical properties, researchers can accelerate the development of potent and effective protein-degrading therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linkers for Linkerology - Enamine [enamine.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
"trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" performance against other rigid linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-implicated proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's rigidity and chemical nature significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of rigid linkers, with a focus on commonly employed moieties, supported by experimental data.
While direct comparative performance data for trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride as a PROTAC linker is not extensively available in the current body of scientific literature, this guide will focus on other well-characterized rigid linkers—derivatives of piperazine and piperidine—to illustrate the principles of their evaluation. The data presented here is primarily in the context of degrading the well-studied bromodomain-containing protein 4 (BRD4), a key target in oncology.
The Role of Rigid Linkers in PROTAC Efficacy
Rigid linkers, such as those based on cyclic structures like cyclohexane, piperidine, and piperazine, offer several advantages in PROTAC design. Their conformational constraint can pre-organize the PROTAC molecule into a bioactive conformation, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This can lead to enhanced degradation potency and selectivity. Furthermore, the incorporation of such rigid scaffolds can improve the metabolic stability and solubility of the PROTAC.
Comparative Performance of Rigid Linkers in BRD4 Degradation
The following tables summarize the performance of various PROTACs targeting BRD4, categorized by the type of rigid linker employed. The key performance metrics are the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
Disclaimer: The data presented below is collated from different studies. Direct comparison should be approached with caution as experimental conditions may vary.
Table 1: Performance of BRD4 PROTACs with Piperazine-Based Linkers
| PROTAC | E3 Ligase Ligand | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 34 | Pomalidomide (CRBN) | Piperazine-containing linker (13-15 atoms) | MDA-MB-231 | 60 | >90 | [1] |
| ACBI1 | VHL | Piperazine-based with benzyl fragment | MV4;11 | <1 (IC50) | Not Reported | [2] |
| PROTAC 32 | Pomalidomide (CRBN) | Piperazine-containing linker | MDA-MB-231 | >100 | ~70 | [1] |
| PROTAC 33 | Pomalidomide (CRBN) | Piperazine-containing linker | MDA-MB-231 | >100 | ~80 | [1] |
Table 2: Performance of BRD4 PROTACs with Piperidine-Based Linkers
| PROTAC | E3 Ligase Ligand | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-69 | VHL | Di-piperidine containing linker | LNCaP | <1 | >95 | [2] |
| ARV-110 | VHL | Piperidine and piperazine containing linker | VCaP | 1 | >90 | [3] |
| MZ1 | VHL | PEG linker (for comparison) | HeLa | 25-125 | >90 | [2] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the rational design of PROTACs. Below are detailed protocols for key assays used to evaluate the performance of PROTACs.
Western Blotting for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein in cells treated with PROTACs.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231, HeLa) in 12-well plates and culture to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for the desired duration (e.g., 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control. Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.[4][5][6][7]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Protocol:
-
Reagents:
-
Tagged Target Protein (e.g., His-tagged BRD4)
-
Tagged E3 Ligase Complex (e.g., biotinylated CRBN/DDB1)
-
TR-FRET Donor (e.g., terbium-conjugated anti-His antibody)
-
TR-FRET Acceptor (e.g., streptavidin-conjugated fluorophore)
-
PROTAC of interest
-
Assay Buffer
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase complex, and the PROTAC at various concentrations.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The formation of the ternary complex brings the donor and acceptor into proximity, resulting in an increased FRET signal. A characteristic "hook effect" is often observed, where the FRET signal decreases at high PROTAC concentrations due to the formation of binary complexes.[8][9][10][11]
Visualizing PROTAC Mechanisms
The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and its evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. labonline.com.au [labonline.com.au]
Safety Operating Guide
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride proper disposal procedures
Proper Disposal of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 1388893-25-1). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical Safety and Hazard Summary
This compound is a chemical compound that requires careful handling. Below is a summary of its key characteristics and hazards.
| Property | Information |
| CAS Number | 1388893-25-1[1] |
| Physical Form | Solid |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Storage | Inert atmosphere, room temperature. |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize risks to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3][4] Work in a well-ventilated area or under a chemical fume hood.[4]
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.[3][5] The container must be compatible with the chemical.
-
Do not mix this waste with other chemicals unless instructed to do so by your institution's environmental health and safety (EHS) office.[5]
-
Store the waste container in a designated satellite accumulation area.
3. Spill Management:
-
In the event of a spill, contain the material to prevent it from spreading.[6]
-
Absorb the spilled solid with an inert material such as sand or vermiculite.[6]
-
For liquid spills (if the compound is in solution), neutralize the spill if it is safe to do so.[6] Given that this is a hydrochloride salt, the solution will be acidic. Neutralize with a weak base like sodium bicarbonate.[4][7] The reaction is complete when fizzing stops.[4][7]
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
4. Disposal Procedure:
-
Consult Local Regulations: The primary and most critical step is to consult your institution's EHS guidelines and local hazardous waste regulations.[5] Disposal methods can vary significantly by location.
-
Neutralization (for aqueous solutions): If the compound is in an aqueous solution, it will be acidic. Neutralize the solution by slowly adding a weak base (e.g., sodium bicarbonate) while stirring.[4][7] Monitor the pH with pH paper or a meter until it is neutral (pH 6-8).
-
Hazardous Waste Disposal: Whether in solid form or as a neutralized solution, the waste must be disposed of through an approved hazardous waste disposal service.[2] Clearly label the container with the chemical name and any known hazards.
-
Do Not Pour Down the Drain: Unless explicitly permitted by your local regulations and EHS office for a fully neutralized and dilute solution, do not dispose of this chemical down the drain.[8]
5. Container Decontamination:
-
Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., water).[3] The rinsate must be collected and disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. youtube.com [youtube.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. laballey.com [laballey.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride
For researchers, scientists, and drug development professionals handling trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS No. 1388893-25-1), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8H19ClN2 |
| Molecular Weight | 178.70 g/mol [1] |
| Physical Form | Solid |
| Storage | Room temperature, under an inert atmosphere |
Hazard Identification and Personal Protective Equipment (PPE)
This chemical is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. Strict adherence to recommended PPE is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A full-face shield may be necessary for splash hazards. | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant suit. | Gloves must be inspected prior to use.[2] Contaminated clothing should be removed immediately and washed before reuse.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if ventilation is inadequate or if dusts/aerosols are generated. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Operational and Handling Protocols
Safe handling practices are essential to prevent accidental exposure and contamination.
General Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or vapors.[4]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials such as acids and oxidizing agents.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush skin with plenty of water for 15-30 minutes.[5] Remove contaminated clothing and shoes.[3][5] Wash contaminated clothing before reuse.[3] Seek medical attention. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Plan
A clear and practiced spill response and disposal plan is mandatory for laboratories handling this chemical.
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Contain the spill using inert materials such as sand, earth, or vermiculite.[5]
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for waste disposal.[2][5]
-
Clean: Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[3]
-
Chemical waste should be handled by a licensed professional waste disposal service.[2]
-
Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]
Chemical Spill Response Workflow
Caption: A logical workflow for responding to a chemical spill in a laboratory setting.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
